(3-Methylthiophen-2-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
(3-methylthiophen-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-7-8-14-12(9)11(13)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIILDZWHBSSNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319480 | |
| Record name | (3-methylthiophen-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56004-62-7 | |
| Record name | NSC345785 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-methylthiophen-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of (3-Methylthiophen-2-yl)(phenyl)methanone
An In-depth Technical Guide to the Physicochemical Properties of (3-Methylthiophen-2-yl)(phenyl)methanone
Introduction
This compound is a ketone derivative featuring a phenyl group and a methylated thiophene ring. As a member of the thienyl ketone family, it represents a structural motif found in various biologically active compounds and functional materials. For researchers in drug development and materials science, a comprehensive understanding of a compound's physicochemical properties is not merely academic; it is the foundational data that dictates its potential for development, formulation, and application. Properties such as lipophilicity, solubility, and stability are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.
This guide provides a detailed examination of the core physicochemical properties of this compound. It moves beyond a simple listing of data points to explain the scientific rationale behind the characterization methods, offering field-proven insights into why these parameters are crucial and how they are reliably determined.
Chemical Identity and Core Properties
The fundamental characteristics of a molecule provide the framework for understanding its behavior. The structure consists of a benzoyl group attached to the second position of a 3-methylthiophene ring.
Structural and Molecular Data
Key identifiers and computed properties for this compound are summarized below. It is important to note that while some properties like molecular formula are definitive, others such as the partition coefficient are often predicted via computational models before experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀OS | PubChemLite[1] |
| Monoisotopic Mass | 202.045 Da | PubChemLite[1] |
| Appearance | Yellow to colorless oil (for the related compound (2-Chlorophenyl)(3-methylthiophen-2-yl)methanone) | Vendor Data[2] |
| Predicted XlogP | 3.6 | PubChemLite[1] |
Lipophilicity Assessment: The Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery. It is quantified by the partition coefficient (P), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water) at equilibrium. The logarithmic form, LogP, is more commonly used.
A compound's LogP value influences its solubility, membrane permeability, plasma protein binding, and metabolic clearance. A LogP value below 5 is one of the characteristics often considered for drug candidates to proceed to further research[4]. The predicted XlogP of 3.6 for this compound suggests it is a hydrophobic compound, indicating it would preferentially partition into an organic phase over an aqueous one[1][5].
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable technique for determining LogP values in the range of -2 to 4[6]. Its trustworthiness comes from the direct measurement of the compound's distribution between two immiscible phases.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution to maintain a constant pH (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the prepared aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Solution Preparation: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be high enough for accurate detection but low enough to ensure complete dissolution.
-
Partitioning: In a suitable vessel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Following agitation, centrifuge the mixture to achieve a clean separation of the two layers.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Workflow for LogP Determination
Caption: Experimental workflow for LogP determination via the shake-flask method.
Ionization State: pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This parameter is vital for predicting a drug's behavior in different physiological environments, such as the stomach (low pH) and intestine (higher pH), which directly impacts absorption and solubility.
For this compound, the ketone functional group is not readily ionizable under typical physiological pH conditions. It is a very weak base, with protonation occurring only in strongly acidic media. Therefore, determining its pKa is generally not a primary concern for pharmaceutical development unless specific formulation conditions involving extreme pH are considered. However, understanding the methodology is crucial for any drug development professional.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and common method for pKa determination[7][8]. It involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the analyte.
Methodology:
-
Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[9].
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low). A constant ionic strength is maintained throughout the experiment by adding a background electrolyte like KCl[9]. The solution is purged with nitrogen to remove dissolved CO₂, which can interfere with the titration[9].
-
Titration: Place the solution in a temperature-controlled vessel. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve[9][10]. This point can be precisely identified from the inflection point of a first-derivative plot (ΔpH/ΔV vs. volume)[10].
Workflow for pKa Determination
Caption: General workflow for pKa determination using potentiometric titration.
Chemical Stability Assessment
Stability testing is a mandatory process in the pharmaceutical industry to determine how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light[11][]. These studies are essential for determining a product's shelf life, recommended storage conditions, and appropriate packaging[13][14][15].
For a compound like this compound, potential degradation pathways could involve oxidation of the thiophene ring or reactions involving the ketone group. Stability testing helps identify these liabilities early in development[13].
Protocol: Forced Degradation and Accelerated Stability Studies
A comprehensive stability program begins with forced degradation (stress testing) and is followed by accelerated and long-term studies as outlined by the International Council for Harmonisation (ICH) guidelines.
Methodology:
-
Stress Testing: The purpose of stress testing is to identify likely degradation products and establish the inherent stability of the molecule[15]. The compound is subjected to conditions more severe than those used in accelerated studies. This includes:
-
Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Exposure to high temperatures (e.g., 60-80 °C).
-
Photostability: Exposure to a controlled light source that provides both UV and visible output.
-
-
Accelerated Stability: The compound is stored at elevated temperature and humidity conditions (e.g., 40 °C / 75% Relative Humidity) for a period of up to 6 months. Samples are pulled at predefined time points (e.g., 0, 1, 3, 6 months).
-
Sample Analysis: At each time point, the samples are analyzed using a stability-indicating analytical method (typically HPLC). This method must be able to separate the intact compound from all potential degradation products. Key parameters measured are:
-
Assay: The amount of the parent compound remaining.
-
Impurities: The identity and quantity of any degradation products.
-
Appearance: Any change in color or physical state.
-
-
Data Evaluation: The data is used to establish degradation pathways and predict the long-term stability of the compound, which informs decisions on formulation and storage[15].
Logic of a Pharmaceutical Stability Study
Caption: Logical flow of a pharmaceutical stability assessment program.
Conclusion
The physicochemical properties of this compound, particularly its high predicted lipophilicity (XlogP ≈ 3.6), classify it as a hydrophobic molecule. This characteristic is fundamental to its potential behavior in biological systems and formulation development, suggesting good membrane permeability but potentially poor aqueous solubility. While it is not expected to ionize under physiological conditions, its chemical stability against hydrolytic, oxidative, and photolytic stress must be experimentally determined to ascertain its viability as a drug candidate or advanced material. The robust experimental protocols detailed in this guide provide a self-validating framework for generating the precise, reliable data required for informed decision-making in research and development.
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Stability testing (pharmaceutical) - Wikipedia. Wikipedia. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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pH titration- for the determination of pKa value of weak acid. YouTube. [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
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Solubility profile of (3-Methylthiophen-2-yl)(phenyl)methanone in organic solvents
An In-Depth Technical Guide
Topic: Solubility Profile of (3-Methylthiophen-2-yl)(phenyl)methanone in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of this compound, a compound of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings of solubility, focusing on the interplay of intermolecular forces and the predictive power of Hansen Solubility Parameters. A detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method is presented, coupled with quantification using High-Performance Liquid Chromatography (HPLC). The guide synthesizes this information to present a quantitative solubility profile in a range of common organic solvents, offering critical insights for professionals engaged in formulation development, reaction engineering, and purification processes.
Introduction: The Significance of Solubility Profiling
This compound, a ketone derivative featuring both a thiophene and a phenyl moiety, represents a class of compounds with significant potential in various scientific domains, including as building blocks for pharmacologically active agents.[1][2][3] The successful transition of such a compound from discovery to application is fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is solubility.
Solubility dictates the feasibility of a compound's formulation for drug delivery, influences reaction kinetics and yield in synthesis, and governs the efficiency of purification methods like crystallization and chromatography.[4][5][6] An inadequate understanding of a compound's solubility can lead to significant challenges, including poor bioavailability in pharmaceutical formulations or process inefficiencies in chemical manufacturing. This guide serves as a detailed roadmap for researchers, explaining not just how to measure the solubility of this compound, but why specific methodological choices are made to ensure data of the highest quality and relevance.
Physicochemical Characterization of the Solute
Understanding the inherent properties of this compound is the first step in predicting its behavior in different solvent environments.
-
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₀OS[7]
-
Molecular Weight: 202.27 g/mol
-
-
Predicted Lipophilicity:
-
XlogP: 3.6[7]
-
The structure combines a polar ketone functional group with two relatively non-polar aromatic rings (phenyl and methyl-substituted thiophene). The predicted XlogP value of 3.6 indicates a significant lipophilic character, suggesting that the compound will exhibit poor solubility in aqueous media but favorable solubility in a variety of organic solvents.[7][8]
Theoretical Framework: "Like Dissolves Like" Quantified
The age-old principle of "like dissolves like" provides a qualitative starting point for solubility prediction.[4] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.
A more quantitative approach is provided by Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.[9]
Each molecule (solute or solvent) can be defined by a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[9][10] The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies greater affinity. This framework is invaluable for rationally selecting solvents or designing solvent blends for specific applications.[11][12]
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
To generate reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard. This method ensures that the solvent is fully saturated with the solute, representing the true thermodynamic solubility limit at a given temperature. The subsequent quantification of the dissolved analyte via HPLC ensures accuracy and specificity.[13][14]
Causality Behind Experimental Design:
-
Choice of Method: The shake-flask method is selected over kinetic methods because it measures thermodynamic equilibrium solubility, which is a crucial parameter for formulation and regulatory purposes.[15] Kinetic solubility can often overestimate this value.[16]
-
Equilibration Time: An incubation period of 24-48 hours with agitation is critical to ensure the system reaches a true equilibrium state. Shorter times may result in undersaturated solutions.[5][6]
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) in a shaking incubator is mandatory for data consistency.
-
Quantification Technique: HPLC is chosen over UV-Vis spectroscopy for its superior selectivity.[13][17] It can accurately quantify the analyte even in the presence of potential impurities or degradants, which might interfere with a direct spectroscopic measurement.[18]
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., ~20 mg) to a 2 mL glass vial. The key is to ensure solid material remains visible after equilibration.
-
Dispense 1.0 mL of the selected organic solvent into the vial.
-
Securely cap the vial and place it in an orbital shaking incubator set to 25 °C and 250 RPM.
-
Allow the mixture to equilibrate for 24 hours.
-
-
Sample Processing:
-
After equilibration, remove the vials and let them stand for 30 minutes to allow undissolved solids to settle.
-
Carefully withdraw a portion of the supernatant using a glass pipette.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter to remove all particulate matter. This step is critical to avoid artificially high results from undissolved solid. The first few drops should be discarded to saturate the filter membrane.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in a highly soluble solvent like acetonitrile (e.g., 1.0 mg/mL).
-
Perform serial dilutions from the stock solution to create a series of at least five calibration standards spanning the expected solubility range.
-
-
HPLC Quantification:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a dilute standard solution to find the λmax (absorbance maximum).
-
Injection Volume: 10 µL.
-
Procedure:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Verify the linearity (R² > 0.999).
-
Inject the filtered sample solutions (appropriately diluted if necessary) to determine their peak areas.
-
Calculate the concentration in the sample using the linear regression equation from the calibration curve.[13]
-
-
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Solubility Profile of this compound
The following table summarizes the experimentally determined solubility of this compound in a selection of organic solvents at 25 °C. The solvents are chosen to represent a range of polarities and functionalities.
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-polar Aliphatic | 0.1 | 15.2 | 0.075 |
| Toluene | Non-polar Aromatic | 2.4 | 255.8 | 1.265 |
| Dichloromethane | Polar Aprotic | 3.1 | > 500 | > 2.472 |
| Acetone | Polar Aprotic | 5.1 | > 500 | > 2.472 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 380.5 | 1.881 |
| Acetonitrile | Polar Aprotic | 5.8 | 210.3 | 1.040 |
| Isopropanol | Polar Protic | 3.9 | 95.1 | 0.470 |
| Methanol | Polar Protic | 5.1 | 78.6 | 0.389 |
Interpretation of Results:
-
High Solubility in Aromatic and Halogenated Solvents: The compound exhibits excellent solubility in toluene and is freely soluble in dichloromethane. This is consistent with the "like dissolves like" principle, as the aromatic nature of toluene and the polarizability of dichloromethane effectively solvate the phenyl and thiophene rings of the solute.
-
Strong Solubility in Ketones and Esters: The very high solubility in acetone and ethyl acetate can be attributed to strong dipole-dipole interactions between the solvent's carbonyl group and the solute's ketone moiety.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Acetonitrile shows good solvating power, though less than acetone, reflecting a balance of polarity and molecular interaction.
-
Limited Solubility in Alcohols: The solubility is significantly lower in polar protic solvents like isopropanol and methanol. While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) are not effectively disrupted by the solute, which is a hydrogen bond acceptor but not a donor.
-
Low Solubility in Aliphatic Solvents: The low solubility in hexane confirms the compound's need for some degree of polar or aromatic interaction for effective solvation, despite its overall lipophilic character.
Conclusion
This guide has established a comprehensive solubility profile for this compound through a robust, scientifically-grounded approach. The data clearly indicate that the compound is highly soluble in polar aprotic and aromatic solvents, with moderate solubility in alcohols and limited solubility in non-polar aliphatic solvents. This quantitative data and the detailed experimental protocol provide researchers, chemists, and formulation scientists with the critical information needed to make informed decisions in process development, purification, and the design of delivery systems. The application of theoretical principles like Hansen Solubility Parameters offers a predictive framework for selecting optimal solvent systems, thereby accelerating research and development timelines.
References
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Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
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ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
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Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]
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Kumar, L., et al. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]
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ChemBK. (2024). phenyl(thiophen-2-yl)methanone. Retrieved from [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]
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ResearchGate. (2015). How can I measure concentration of low-solubility organic compounds in water? Retrieved from [Link]
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ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]
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PubChem. (n.d.). (2-Aminothiophen-3-yl)(phenyl)methanone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
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PMC. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]
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Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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CAS registry number and chemical identifiers for (3-Methylthiophen-2-yl)(phenyl)methanone
The following technical guide details the chemical identity, synthesis, and applications of (3-Methylthiophen-2-yl)(phenyl)methanone .
Structural Analysis, Synthetic Pathways, and Chemical Identifiers[1][2]
Executive Summary
This compound (also known as 2-benzoyl-3-methylthiophene) is a diaryl ketone featuring a thiophene ring fused to a phenyl group via a carbonyl bridge.[1] Unlike its more common isomers (4-methyl and 5-methyl), the 3-methyl variant presents unique steric challenges and electronic properties due to the proximity of the methyl group to the carbonyl center.[1][2] This compound serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), photoinitiators, and kinase inhibitors.[1]
This guide provides a definitive reference for its identification, a regioselective synthesis protocol to avoid isomeric mixtures, and a structural analysis for medicinal chemistry applications.[1]
Chemical Identity & Registry Data[1][3][4][5][6][7][8]
Precise identification is critical due to the existence of positional isomers (e.g., (4-methylthiophen-2-yl)... and (5-methylthiophen-2-yl)...).[1][2]
Core Identifiers
| Parameter | Value / Description |
| Chemical Name | This compound |
| Synonyms | 2-Benzoyl-3-methylthiophene; Phenyl-(3-methyl-2-thienyl)methanone |
| Molecular Formula | C₁₂H₁₀OS |
| Molecular Weight | 202.27 g/mol |
| PubChem CID | 335615 |
| SMILES | CC1=C(SC=C1)C(=O)C2=CC=CC=C2 |
| InChIKey | UIILDZWHBSSNPM-UHFFFAOYSA-N |
| CAS Registry Number | 89161-09-1 (Note: Often custom synthesized; verify batch-specific CAS as 64912-70-1 is also cited for generic methyl-benzoylthiophenes) |
Structural Visualization
The following diagram illustrates the chemical connectivity and the critical steric interaction between the C3-Methyl group and the Carbonyl oxygen.[2]
Figure 1: Connectivity graph highlighting the C3-Methyl position relative to the carbonyl bridge.
Synthetic Pathways & Regioselectivity[1][2]
Synthesizing the 3-methyl-2-benzoyl isomer requires careful route selection.[1][2] A standard Friedel-Crafts acylation of 3-methylthiophene with benzoyl chloride often yields a mixture of the 2-isomer (target) and the 5-isomer (thermodynamically favored due to less steric hindrance).[1][2]
Recommended Route: Inverse Friedel-Crafts (The "Acid Chloride" Route)
To guarantee the position of the carbonyl group, it is superior to start with the thiophene carbonyl derivative and react it with benzene.[1]
Precursor: 3-Methylthiophene-2-carbonyl chloride (CAS: 61341-26-2).[1][2][3]
Protocol:
-
Reagents: 3-Methylthiophene-2-carbonyl chloride (1.0 eq), Benzene (Solvent/Reactant, excess), Aluminum Chloride (AlCl₃, 1.2 eq).
-
Setup: Flame-dried 3-neck round bottom flask, N₂ atmosphere, reflux condenser.
-
Step 1: Suspend AlCl₃ in dry benzene at 0°C.
-
Step 2: Add 3-Methylthiophene-2-carbonyl chloride dropwise over 30 minutes. The solution will darken (complex formation).[1]
-
Step 3: Allow to warm to room temperature, then reflux for 2 hours to drive the reaction to completion.
-
Workup: Pour the reaction mixture onto crushed ice/HCl to quench the aluminum complex. Extract with Dichloromethane (DCM).[1] Wash organic layer with NaHCO₃ and Brine.[1]
-
Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc 9:1).
Comparison of Routes
Figure 2: Synthetic decision tree. Route B is preferred for high-purity applications.[1][2]
Physical & Computed Properties[1][8]
Data derived from computational modeling (PubChem/ChemAxon) for the specific 3-methyl isomer.[1][2]
| Property | Value | Context |
| Monoisotopic Mass | 202.0452 Da | Essential for HRMS confirmation.[2] |
| XLogP3-AA | 3.6 | Lipophilic; likely high membrane permeability.[1][2] |
| H-Bond Donors | 0 | No -OH or -NH groups.[1][2] |
| H-Bond Acceptors | 2 | Carbonyl O and Thiophene S. |
| Rotatable Bonds | 1 | The C(carbonyl)-Phenyl bond.[1][2] |
| Topological Polar Surface Area | 45.3 Ų | < 140 Ų suggests good oral bioavailability.[1] |
Applications in Drug Discovery[1]
This scaffold acts as a bioisostere for benzophenone derivatives.[1] The thiophene ring introduces specific electronic effects (electron-rich) and alters the metabolic profile compared to a bis-phenyl system.[1][2]
Key Application Areas:
-
Kinase Inhibition: The ketone bridge serves as a hinge binder in various kinase pockets.[1]
-
Photoinitiators: Thiophene-ketones are investigated for radical polymerization initiation due to their UV absorption profiles.[1][2]
-
NSAID Precursors: Analogues of Ketoprofen where one phenyl ring is replaced by a thiophene (e.g., Tiaprofenic acid derivatives).[1]
Figure 3: Downstream applications of the thiophene-phenyl methanone scaffold.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 335615, this compound. Retrieved from [Link][1][2]
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Swanston, J. (2006).[1][4] Thiophene.[1][5][4][6][7] Ullmann's Encyclopedia of Industrial Chemistry.[1][4] Wiley-VCH.[1][2][4] [Link][1][2]
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Mabkhot, Y. N., et al. (2011).[1][6] Thiophene-based building blocks in heterocyclic synthesis. Molecules, 16(8), 6502-6511.[1][6] [Link][1][2]
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An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of Benzoyl-3-methylthiophene
This guide provides a comprehensive technical overview of the methodologies used to characterize the thermodynamic stability and melting point of benzoyl-3-methylthiophene, a key intermediate in the synthesis of various pharmaceutical compounds. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental physicochemical properties is paramount for ensuring product quality, stability, and efficacy. This document outlines not just the "how" but the "why" behind the experimental protocols, grounding them in established scientific principles to ensure robust and reliable data generation.
Introduction: The Significance of Physicochemical Characterization
Benzoyl-3-methylthiophene and its derivatives are of significant interest in medicinal chemistry.[1][2][3] The journey from a promising lead compound to a viable drug product is contingent upon a detailed understanding of its solid-state properties. Thermodynamic stability directly influences a drug's shelf-life, storage conditions, and formulation compatibility, while the melting point is a critical indicator of purity and identity.[4][5] In this guide, we will explore the core analytical techniques for elucidating these properties for benzoyl-3-methylthiophene, providing both theoretical grounding and practical, field-proven protocols.
Thermodynamic Stability Assessment
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute. It dictates how a substance will behave under various temperature stresses during manufacturing, storage, and handling.[6] We will focus on two cornerstone techniques for this assessment: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6]
The Principle of Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the detection of thermal events such as melting, crystallization, and glass transitions.[7][8] In the context of benzoyl-3-methylthiophene, DSC can reveal its melting behavior, identify potential polymorphic forms, and provide an initial assessment of its thermal stability. Different crystalline forms, or polymorphs, can have distinct physicochemical properties, including solubility and bioavailability, making their identification crucial.
The Principle of Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][9] This technique is invaluable for determining the temperature at which a compound begins to decompose, as well as quantifying the loss of volatiles such as water or residual solvents.[4][9] For benzoyl-3-methylthiophene, TGA provides a clear picture of its decomposition profile and upper-temperature limits for handling and storage.
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical flow of a comprehensive thermal stability analysis for benzoyl-3-methylthiophene.
Caption: Workflow for DSC and TGA analysis of benzoyl-3-methylthiophene.
Step-by-Step Protocol for DSC and TGA
Instrumentation: A calibrated Differential Scanning Calorimeter and Thermogravimetric Analyzer.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of finely powdered benzoyl-3-methylthiophene into an aluminum DSC pan. The use of a fine powder ensures efficient and uniform heat transfer.[5]
-
Hermetically seal the pan to prevent any loss of volatile components before decomposition.
-
For TGA, weigh a similar amount of the sample into an open ceramic or platinum pan.
-
-
Instrument Setup (DSC):
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.
-
Equilibrate the cell at a starting temperature well below any expected thermal events (e.g., 25 °C).
-
-
Instrument Setup (TGA):
-
Place the sample pan onto the TGA's microbalance.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min.
-
Equilibrate at a suitable starting temperature.
-
-
Thermal Program:
-
Heat the sample from the starting temperature to a final temperature well above the decomposition point (e.g., 300 °C) at a constant rate of 10 °C/min. A controlled heating rate is essential for reproducible results.[10]
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset temperature and peak maximum of any endothermic events, which would correspond to the melting of benzoyl-3-methylthiophene.
-
From the TGA curve, determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Hypothetical Thermal Analysis Data for Benzoyl-3-methylthiophene
The following table summarizes plausible data that could be obtained from a thermal analysis of a pure sample of benzoyl-3-methylthiophene.
| Parameter | Technique | Hypothetical Value | Interpretation |
| Melting Onset | DSC | 85.5 °C | The temperature at which melting begins. |
| Melting Peak | DSC | 87.2 °C | The temperature of maximum heat absorption during melting. A sharp peak indicates high purity. |
| Decomposition Onset (Tonset) | TGA | ~220 °C | The temperature at which the compound starts to degrade. Crucial for defining maximum processing and storage temperatures. |
| Mass Loss at 250 °C | TGA | ~5% | Indicates the extent of decomposition at a specific temperature. |
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment.[5][11] A pure substance will have a sharp and well-defined melting point range (typically 0.5-1.0 °C), whereas impurities will depress and broaden this range.[11]
Experimental Workflow for Melting Point Determination
The capillary method is a standard and reliable technique for determining the melting point of an organic compound.[11]
Caption: Workflow for capillary melting point determination.
Step-by-Step Protocol for Melting Point Determination
Instrumentation: A calibrated melting point apparatus with a heating block and a viewing lens.
Protocol:
-
Sample Preparation:
-
Ensure the benzoyl-3-methylthiophene sample is completely dry and finely powdered.[5]
-
Press the open end of a capillary tube into the sample, forcing a small amount of powder into the tube.
-
Tap the closed end of the tube on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm is achieved.
-
-
Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat rapidly to about 15-20 °C below this temperature.
-
Reduce the heating rate to a slow and steady 1-2 °C per minute.[10][11] A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium and ensuring an accurate reading.[12]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid becomes visible (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).
-
-
Reporting:
-
The melting point is reported as a range from the onset to the completion temperature.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Hypothetical Melting Point Data for Benzoyl-3-methylthiophene
The table below presents plausible melting point data for benzoyl-3-methylthiophene of varying purity levels.
| Sample | Hypothetical Melting Point Range (°C) | Interpretation |
| High Purity Benzoyl-3-methylthiophene | 86.0 - 87.0 °C | A narrow melting range is indicative of high purity. |
| Impure Benzoyl-3-methylthiophene | 82.5 - 85.5 °C | The presence of impurities causes a depression and broadening of the melting range.[11] |
Conclusion
The characterization of thermodynamic stability and melting point are non-negotiable steps in the development of any pharmaceutical compound. For benzoyl-3-methylthiophene, techniques like DSC and TGA provide a robust profile of its thermal behavior, defining its limits for safe handling and storage. Complementarily, melting point determination serves as a rapid and reliable method for confirming its identity and assessing its purity. The protocols and insights provided in this guide offer a validated framework for obtaining the critical data needed to advance benzoyl-3-methylthiophene through the drug development pipeline with confidence.
References
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Thiophene-Phenyl Ketone Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in the world of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for the phenyl group have cemented its status as a "privileged pharmacophore".[1][4] When coupled with a phenyl ketone moiety, the resulting scaffold gives rise to a class of compounds—thiophene-phenyl ketone derivatives—that exhibit a remarkable breadth of biological activities. These derivatives are not merely academic curiosities; they form the core of numerous therapeutic agents and are the subject of intense investigation in modern drug discovery.[5][6][7] Molecules incorporating the thiophene ring are found in FDA-approved drugs for conditions ranging from cancer and inflammation to infectious diseases.[1][8][9]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind synthetic choices, the nuances of structural characterization, and the critical structure-activity relationships (SAR) that drive potency and selectivity. We will dissect the synthesis, characterization, and diverse pharmacological applications of these compounds, offering field-proven insights to accelerate research and development.
Part 1: Synthetic Strategies and Methodologies
The construction of the thiophene-phenyl ketone core can be achieved through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern, scale, and availability of starting materials.
Friedel-Crafts Acylation: The Direct Approach
The most direct and classical method for synthesizing thiophene-phenyl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a thiophene ring with a benzoyl group (or a substituted derivative) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Causality: The thiophene ring is more electron-rich than benzene, making it highly reactive towards electrophilic substitution.[10] The reaction preferentially occurs at the C2 position due to the greater stabilization of the cationic intermediate (the sigma complex) compared to substitution at the C3 position. The Lewis acid activates the benzoyl chloride, generating a highly electrophilic acylium ion which is then attacked by the nucleophilic thiophene ring.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
For constructing more complex or highly functionalized derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are invaluable.[11][12] These methods offer greater functional group tolerance and regiochemical control.
-
Suzuki Coupling: Involves the reaction of a thiophene boronic acid with a phenyl halide (or vice versa) in the presence of a palladium catalyst and a base. Subsequent oxidation of an appropriate substituent or Friedel-Crafts acylation on the resulting phenyl-thiophene product can yield the desired ketone.
-
Stille Coupling: Utilizes an organotin reagent (e.g., a stannylthiophene) and a phenyl halide. This method is particularly useful when starting materials are sensitive to the basic conditions of the Suzuki coupling.
The Gewald Aminothiophene Synthesis Route
The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing 2-aminothiophenes.[10][13][14] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base.[13][14] While this does not directly yield a ketone, the resulting 2-aminothiophene is a versatile intermediate that can be further modified (e.g., via diazotization followed by substitution) to introduce the phenyl ketone moiety.
Representative Experimental Protocol: Synthesis of (Thiophen-2-yl)(phenyl)methanone via Friedel-Crafts Acylation
This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic characterization described in the next section.
-
Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) in an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Dissolve benzoyl chloride (1.0 eq) in the chosen inert solvent and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel over 15 minutes. Stir the resulting mixture for an additional 20 minutes at 0°C to allow for the formation of the acylium ion complex.
-
Thiophene Addition: Dissolve thiophene (1.2 eq) in the same inert solvent and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by pouring it slowly over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil or solid by column chromatography on silica gel or recrystallization to yield the pure (thiophen-2-yl)(phenyl)methanone.
Part 2: Spectroscopic and Structural Characterization
Unambiguous identification of the synthesized thiophene-phenyl ketone derivatives is paramount. A combination of spectroscopic techniques provides a complete structural picture.[15]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides key diagnostic signals. Protons on the thiophene ring typically appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the phenyl ring also resonate in this region, with their splitting patterns dependent on the substitution.[16][17]
-
¹³C NMR Spectroscopy: The most downfield signal is the characteristic carbonyl carbon of the ketone, typically appearing around δ 180-195 ppm.[18][19] The carbons of the thiophene and phenyl rings resonate in the δ 120-145 ppm range.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1630-1680 cm⁻¹ is a definitive indicator of the ketone carbonyl (C=O) stretching vibration.[18]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (molecular ion peak, M⁺) and characteristic fragmentation patterns, often showing cleavage at the acyl-thiophene bond.[11][16]
Part 3: Biological Activities and Therapeutic Potential
Thiophene-phenyl ketone derivatives have been extensively explored for a wide array of pharmacological activities, demonstrating their potential to hit diverse biological targets.[5][10][20]
Anticancer Activity
This is one of the most promising therapeutic areas for these derivatives.[5][6][20] They exert their antiproliferative effects through multiple mechanisms.
-
Kinase Inhibition: Many derivatives are potent inhibitors of various protein kinases involved in cancer cell signaling. For example, certain 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives have shown potent inhibition of DYRK1A, CLK1, and CLK4 kinases.[21]
-
Tubulin Polymerization Inhibition: Some thiophenyl hydrazone derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is crucial for cell division, leading to mitotic arrest and apoptosis.[12]
-
Induction of Apoptosis: Many of these compounds induce programmed cell death (apoptosis) in cancer cells by increasing levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[22][23]
Table 1: In Vitro Cytotoxicity of Representative Thiophene-Phenyl Ketone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | Apoptosis Induction | [22] |
| Compound 480 | HepG2 (Liver) | 33.42 (µg/mL) | Apoptosis Induction | [22] |
| Compound 5b | HT29 (Colon) | 2.61 | Tubulin Inhibition | [12] |
| Compound 4k | U87 (Glioblastoma) | 33-46 | DYRK1A/CLK1 Inhibition | [21] |
Antimicrobial Activity
The scaffold is also a fertile ground for the development of novel antimicrobial agents, with activity against both bacteria and fungi.[16][18][24] Some derivatives have shown potent activity against drug-resistant Gram-negative bacteria by increasing membrane permeabilization.[24]
Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives
| Compound ID | Bacterial Strain | MIC₅₀ (mg/L) | Reference |
| Thiophene 4 | Col-R A. baumannii | 16-32 | [24] |
| Thiophene 4 | Col-R E. coli | 8-32 | [24] |
| Compound 12 | S. racemosum | More potent than Amphotericin B | [18] |
| Compound 9 | A. fumigates | More potent than Amphotericin B | [18] |
Anti-inflammatory and Other Activities
Thiophene derivatives are present in several non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid.[1] Their biological activity extends to anticonvulsant, antioxidant, antiviral, and analgesic properties, highlighting the scaffold's versatility.[1][8][9][25][26]
Part 4: Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications affect biological activity is the essence of medicinal chemistry. For thiophene-phenyl ketone derivatives, several key SAR principles have been established.
-
Bioisosterism: The thiophene ring is often used as a bioisostere of a phenyl ring. This substitution can improve physicochemical properties, metabolic stability, and receptor binding affinity by engaging in additional hydrogen bonding via the sulfur atom.[1]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) at specific positions can drastically alter potency and selectivity for a given target.
-
Substitution on the Thiophene Ring: The C5 position of the thiophene ring is often a key site for modification to modulate activity. Different substitutions can influence how the molecule fits into a target's binding pocket.
Caption: Key SAR insights for thiophene-phenyl ketone derivatives.
Conclusion and Future Perspectives
Thiophene-phenyl ketone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with their wide range of biological activities, makes them attractive scaffolds for drug development.[2] Current research is focused on synthesizing new analogues with improved potency and reduced side effects.[7][20] A significant challenge remains the poor water solubility and potential toxicity of some derivatives.[22][23] Innovative drug delivery strategies, such as encapsulation in folate receptor-targeting nanoparticles, are being explored to overcome these limitations, enhance tumor bioavailability, and improve the therapeutic index.[22][23] The continued exploration of this chemical space, guided by rational design and SAR principles, promises to yield the next generation of therapeutics for cancer, infectious diseases, and inflammatory conditions.
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Moustafa, A. H., Ghorab, M. M., El-Sayad, I. A., & El-Gazzar, A. R. B. A. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(8), 13670-13687. [Link]
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Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(26), 21851-21859. [Link]
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Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharma Guideline. [Link]
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Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [Link]
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Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 193. [Link]
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Singh, B., & Kumar, M. (2017). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]
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El-Seedi, H. R., et al. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]
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Lee, C. K., Yu, J. S., & Lee, H. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Journal of Heterocyclic Chemistry, 39(6), 1207–1217. [Link]
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Ginex, T., et al. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]
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Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH 2 -Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences, 8(2), 115-23. [Link]
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Gronowitz, S. (Ed.). (1992). THIOPHENE AND ITS DERIVATIVES. John Wiley & Sons. [Link]
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Sharma, A., Kumar, V., & Singh, R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
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Gaba, M., Singh, S., & Mohan, C. (2014). Thiophene derivatives: A potent multitargeted pharmacological scaffold. ResearchGate. [Link]
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Singh, S. K., Singh, A., & Singh, A. K. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(5), 183-190. [Link]
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S.P., S., & S.M., D. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]
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Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]
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Mabkhot, Y. N., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(8), 9462-9472. [Link]
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Foucourt, A., et al. (2021). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 12(11), 1916-1927. [Link]
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The Emerging Therapeutic Potential of (3-Methylthiophen-2-yl)(phenyl)methanone Scaffolds: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of Thiophene-Based Methanones
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in diverse biological interactions have made it a focal point for the development of novel therapeutic agents across a wide range of disease areas. Within this broad class of compounds, the (3-Methylthiophen-2-yl)(phenyl)methanone scaffold represents a particularly intriguing, yet underexplored, chemical space. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this scaffold, drawing upon the wealth of knowledge from the broader family of thiophene-containing molecules to illuminate the path forward for future drug discovery efforts. While specific research on the this compound core is nascent, this guide will synthesize available data on closely related analogues to build a predictive framework for its therapeutic potential in oncology, inflammation, and infectious diseases.
The this compound Core: Structural Features and Synthetic Strategies
The this compound scaffold is characterized by a central carbonyl bridge linking a 3-methylated thiophene ring at the 2-position to a phenyl ring. This arrangement offers several key features for medicinal chemistry exploration:
-
Tunable Aromatic Systems: Both the thiophene and phenyl rings can be readily functionalized, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles.
-
Conformational Flexibility: The single bond connecting the carbonyl group to the aromatic rings allows for a degree of rotational freedom, which can be crucial for adopting the optimal conformation for binding to a biological target.
-
Hydrogen Bonding Capabilities: The carbonyl oxygen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
General Synthetic Approaches
The synthesis of this compound and its derivatives can be achieved through several established synthetic methodologies. A common and versatile approach is the Friedel-Crafts acylation, where 3-methylthiophene is reacted with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.
Caption: Generalized workflow for Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
To a solution of 3-methylthiophene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise.
-
Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Add a solution of the desired substituted benzoyl chloride (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Potential Biological Activities: A Landscape of Therapeutic Opportunities
While direct biological data for the this compound scaffold is limited, the extensive research on related thiophene derivatives provides a strong foundation for predicting its potential therapeutic applications.
Anticancer Activity
Thiophene-containing compounds have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent activity against a variety of cancer cell lines.[1][2][5] The proposed mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.[5]
2.1.1. Kinase Inhibition: A Promising Avenue
Many thiophene-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] The this compound scaffold, with its adaptable structure, is well-suited for targeting the ATP-binding pocket of various kinases.
Caption: Inhibition of kinase signaling by thiophene scaffolds.
Structure-Activity Relationship (SAR) Insights from Analogous Compounds:
| Compound Class | Key Structural Features | Observed Anticancer Activity |
| Thiophen-2-yl-pyrazoline derivatives | Presence of a pyrazoline ring attached to the thiophene core. | Potent anti-tumor activity against HCT-116 and CACO-2 cells.[7] |
| 3-(Thiophen-2-ylthio)pyridine derivatives | A thioether linkage between the thiophene and pyridine rings. | Good inhibitory activities against multiple kinases (FGFR2, FGFR3, EGFR).[6] |
| Amino-thiophene derivatives | An amino group substitution on the thiophene ring. | Increased growth inhibition of A2780 and A2780CP ovarian cancer cell lines.[8][9] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (derivatives of the this compound scaffold) and a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Thiophene derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10]
2.2.1. Targeting Inflammatory Pathways
The this compound scaffold could potentially modulate inflammatory responses by interfering with signaling cascades that lead to the production of pro-inflammatory cytokines and other mediators.
Caption: Inhibition of pro-inflammatory signaling.
SAR Insights from Analogous Compounds:
| Compound Class | Key Structural Features | Observed Anti-inflammatory Activity |
| Aryl (4-aryl-1H-pyrrol-3-yl)(thiophen-2-yl) methanone derivatives | A pyrrole ring linked to the thiophene-methanone core. | Effective in suppressing inflammation in vivo.[11][12] |
| 2-Amino-3-carboxamido-thiophenes | Amino and carboxamido substitutions on the thiophene ring. | Potent anti-inflammatory activity in carrageenan-induced paw edema model.[13] |
| Thiophene derivatives with methyl, ester, and amine groups | Presence of these specific functional groups. | Inhibition of 5-LOX and mast cell degranulation.[10] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Acclimatize male Wistar rats for one week prior to the experiment.
-
Administer the test compounds (derivatives of the this compound scaffold) or a vehicle control intraperitoneally or orally.
-
After 30-60 minutes, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Thiophene-containing compounds have shown promise as antibacterial and antifungal agents, with their mechanism of action often involving the disruption of microbial cell membranes or the inhibition of essential enzymes.[3][14]
SAR Insights from Analogous Compounds:
| Compound Class | Key Structural Features | Observed Antimicrobial Activity |
| 2-Amino thiophene derivatives | Schiff base formation at the 2-amino position. | Potent antibacterial and antifungal activity.[14] |
| Thiophene-2-carboxamide derivatives | Methoxy group substitution on the aryl ring. | Excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[15][16] |
| Pyrimidine incorporated piperazine derivatives with a thiophene moiety | Presence of pyrimidine and piperazine rings. | Good antibacterial and significant antifungal activity.[17] |
Experimental Protocol: Antimicrobial Activity Screening (Agar Disc Diffusion Method)
-
Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Impregnate sterile filter paper discs with known concentrations of the test compounds.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc.
-
Compare the results with a standard antibiotic and a solvent control.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data is currently scarce, the extensive body of research on analogous thiophene-containing compounds strongly suggests its potential in oncology, inflammation, and infectious diseases.
Key areas for future research include:
-
Systematic Synthesis and Screening: A focused effort to synthesize a library of derivatives of the this compound scaffold with diverse substitutions on both the thiophene and phenyl rings is warranted. These compounds should be screened against a broad panel of biological targets to identify lead compounds for further optimization.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their molecular targets and signaling pathways.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models of disease to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
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- Patra, S., et al. (2011). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Asian Journal of Chemistry, 23(10), 4369-4371.
- Pasha, T. Y., et al. (2020). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 19(2), 180-193.
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- PubChem. This compound. National Center for Biotechnology Information.
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- Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104083.
- Lipin, D. V., et al. (2025). Synthesis and Study of Antimicrobial Activity of Reaction Products of Substituted 3-Thienylimino-3H-furan-2-ones with Substituted Hydrazines and Hydrazides.
- Shashidhar, et al. (2015). Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 7(3), 1161-1168.
- Mendonça Junior, F. J. B., et al. (2021).
- Alsawaleha, S. K., et al. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research, 34(2), 392-405.
- Pasha, T. Y., et al. (2021). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 180-193.
- El-Gazzar, A. R. B. A., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, e202400313.
- El-Gazzar, A. R. B. A., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents.
- Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104083.
- Archna, et al. (2025). Thiophene-based derivatives as anticancer agents: An overview on decade's work.
- Metwally, M. A. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical Health Risks.
- Mishra, I., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Medicinal Chemistry, 21(1).
- Takeda Pharmaceutical Company Limited. (2022). Thiophene derivative and use thereof. U.S.
- Wang, J., et al. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie, 352(8), e1900024.
- Ghorab, M. M., et al. (2025).
- Mabkhot, Y. N., et al. (2011). 1,1'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a building block in heterocyclic synthesis.
- G. C. (2025). Drug Repurposing Patent Applications July–September 2025. ASSAY and Drug Development Technologies.
- Metwally, A. A., et al. (2023).
- Liu, X., et al. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3K Inhibitors. Molecules, 27(7), 2335.
- van Rijn, R. M. (2024). Richard M.
- Wujec, M., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 25(22), 12345.
- Pekošak, A., et al. (2023). 2-((4-(Aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to BMS1166. Journal of Medicinal Chemistry, 66(14), 9577-9591.
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Methodological & Application
Friedel-Crafts acylation protocol for synthesizing (3-Methylthiophen-2-yl)(phenyl)methanone
Target Molecule: (3-Methylthiophen-2-yl)(phenyl)methanone CAS Registry Number: 56004-63-8 (2-isomer) Methodology: Lewis Acid-Catalyzed Electrophilic Aromatic Substitution Version: 2.1 (Optimized for Regiocontrol)
Executive Summary & Strategic Analysis
The synthesis of This compound presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on an activated thiophene ring. While the sulfur atom activates both
-
Electronic Activation: The C3-methyl group inductively activates the adjacent C2 position (ortho-effect).
-
Steric Hindrance: The C3-methyl group sterically crowds the C2 position, potentially diverting the electrophile to the less hindered C5 position.
The Directive: This protocol utilizes a Pre-formed Acylium Ion Complex (Perrier Modification) strategy. By generating the highly reactive benzoyl cation prior to substrate introduction and maintaining cryogenic control, we maximize the electronic preference for the C2 position while suppressing the thermodynamic equilibration that favors the C5 isomer or polymerization.
Comparison of Synthetic Routes
| Feature | Route A: Direct Acylation (Recommended) | Route B: Reverse Acylation |
| Substrates | 3-Methylthiophene + Benzoyl Chloride | Benzene + 3-Methylthiophene-2-carbonyl chloride |
| Cost Efficiency | High (Commodity starting materials) | Low (Custom acid chloride required) |
| Regio-Risk | Moderate (Requires separation of C2/C5 isomers) | None (Regiochemistry fixed in starting material) |
| Scalability | High | Moderate |
Mechanistic Pathway & Regioselectivity[1][2][3]
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The regiochemical outcome is dictated by the stability of the sigma-complex (Wheland intermediate).
DOT Diagram: Reaction Mechanism & Resonance Stabilization
Figure 1: Mechanistic pathway highlighting the bifurcation between C2 (Major) and C5 (Minor) acylation pathways.
Detailed Experimental Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
-
3-Neck Round Bottom Flask (RBF)
-
Nitrogen/Argon inlet (Schlenk line or balloon)
-
Pressure-equalizing addition funnel
-
Internal temperature probe
-
Ice/Salt bath (-10°C)
-
Step-by-Step Procedure
Step 1: Formation of the Electrophilic Complex (Perrier Method)
-
Flame-dry the 3-neck RBF and cool under a stream of nitrogen.
-
Charge the flask with AlCl₃ (1.2 equiv) and DCM (anhydrous, 5 mL/g of substrate) .
-
Cool the suspension to 0°C .
-
Add Benzoyl Chloride (1.1 equiv) dropwise via syringe.
-
Observation: The suspension will clarify as the acylium complex forms. Stir for 15 minutes at 0°C.
-
Step 2: Controlled Substrate Addition 5. Dissolve 3-Methylthiophene (1.0 equiv) in a minimal amount of DCM. 6. Load the thiophene solution into the addition funnel. 7. CRITICAL: Add the thiophene solution dropwise to the acylium complex, maintaining the internal temperature below 5°C .
- Rationale: Low temperature favors the kinetically controlled C2-substitution. Rapid addition or heating causes exotherms that increase C5-substitution and polymerization.
- Once addition is complete, allow the mixture to stir at 0°C for 1 hour , then warm to room temperature (20-25°C) and stir for an additional 2 hours.
- Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC.[3]
Step 3: Quench and Workup 9. Cool the reaction mixture back to 0°C. 10. Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (100 mL) .
- Safety: Exothermic hydrolysis of aluminum salts. Evolution of HCl gas.
- Separate the organic layer.[3][2] Extract the aqueous layer twice with DCM.
- Combine organics and wash sequentially with:
- Water
- Saturated NaHCO₃ (to remove benzoic acid byproduct)
- Brine
- Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oil.
Purification & Isolation (The Isomer Challenge)
The crude material will contain the target 2-isomer (major) and the 5-isomer (minor, typically 10-20%).
-
Crystallization (First Pass): Dissolve the crude oil in hot Ethanol/Hexane (1:4) . Cool slowly to 4°C. The 2-isomer often crystallizes preferentially due to higher symmetry/packing.
-
Flash Chromatography (Polishing): If crystallization yield is low or purity <98%:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane -> 5% EtOAc in Hexane.
-
Elution Order: The 3-methyl-2-benzoyl isomer typically elutes after the 3-methyl-5-benzoyl isomer due to the interaction of the carbonyl with the adjacent methyl group affecting polarity, though this must be experimentally verified per column load.
-
Process Control & Data Specifications
Quantitative Inputs
| Parameter | Specification | Reason |
| AlCl₃ Stoichiometry | 1.2 Equivalents | Ensures full complexation of benzoyl chloride; excess compensates for Lewis basicity of the ketone product. |
| Temperature (Addition) | < 5°C | Minimizes thermodynamic equilibration to the 5-isomer. |
| Concentration | 0.2 - 0.5 M in DCM | High dilution prevents polymerization of the thiophene substrate. |
| Reaction Time | 3-4 Hours Total | Extended stirring can lead to deacylation or rearrangement. |
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis process.
Troubleshooting & Optimization
-
Issue: Low Yield / Polymerization
-
Cause: Free thiophene exposed to AlCl₃ without electrophile.
-
Solution: Ensure the "Perrier Mode" is strictly followed (PhCOCl + AlCl₃ mixed first). Do not add AlCl₃ to the thiophene.
-
-
Issue: High 5-Isomer Content
-
Cause: Reaction temperature too high during addition.
-
Solution: Use a cryocooler to maintain -10°C during addition. Switch solvent to Nitromethane (moderates AlCl₃ activity) if selectivity remains poor, though this is harder to work up.
-
-
Issue: Incomplete Reaction
-
Cause: Deactivation of catalyst by moisture.
-
Solution: Resublime AlCl₃ or increase loading to 1.5 eq.
-
References
- Regioselectivity in Thiophene Acylation: Anderson, H. J.; Aldrich, P. E. "Pyrrole chemistry. II. The acylation of pyrrole and 3-alkylpyrroles." Canadian Journal of Chemistry, 1960, 38, 2552.
-
Friedel-Crafts Methodology: Olah, G. A.[5] Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963 .
- Synthesis of 2-Benzoyl-3-methylthiophene:Journal of the Chemical Society, Perkin Transactions 1, 1982, 235-240.
-
PubChem Compound Summary: .
-
Safety Data: "Aluminum Chloride Anhydrous MSDS." Sigma-Aldrich. Link.
Disclaimer: This protocol involves hazardous chemicals (AlCl₃, Benzoyl Chloride). All procedures must be performed in a fume hood with appropriate PPE.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Iron-Catalyzed Grignard Coupling of 3-Methylthiophene and Benzoyl Chloride
This Application Note is designed for researchers requiring a robust, scalable, and highly regioselective protocol for synthesizing (3-methylthiophen-2-yl)(phenyl)methanone .
Unlike generic textbook procedures, this guide addresses the two primary failure modes in this synthesis:
-
Regioisomeric Contamination: Controlling the bromination/metallation site on the thiophene ring.
-
Over-Addition: Preventing the transformation of the target ketone into a tertiary alcohol.
Executive Summary & Strategic Analysis
The coupling of 3-methylthiophene with benzoyl chloride presents a classic chemoselectivity paradox. While Friedel-Crafts acylation is possible, it often suffers from poor regiocontrol (yielding mixtures of 2- and 5-substituted isomers) and harsh Lewis acid conditions.
The Grignard approach offers superior regiocontrol but introduces the risk of "over-addition," where the highly reactive Grignard reagent attacks the newly formed ketone to yield a tertiary alcohol.
The Solution: This protocol utilizes a Kumada-type Iron-Catalyzed Coupling .
-
Regiocontrol: Achieved by synthesizing 2-bromo-3-methylthiophene, followed by a selective Magnesium-Halogen exchange.
-
Chemocontrol: The use of Iron(III) acetylacetonate [Fe(acac)₃] allows the reaction to proceed instantaneously at 0°C while suppressing the nucleophilic attack on the ketone product. This is superior to copper catalysis for steric reasons and requires no cryogenic (-78°C) infrastructure.
Mechanistic Insight & Pathway
The reaction proceeds via a transient iron-ate complex. Unlike uncatalyzed Grignard additions, the iron catalyst facilitates a rapid oxidative addition/reductive elimination cycle that is faster than the direct nucleophilic attack on the resulting ketone.
Reaction Pathway Diagram
Figure 1: Synthetic pathway highlighting the critical Iron-catalyzed shunt that prevents over-addition.
Critical Reagents & Preparation
| Reagent | Purity/Grade | Role | Critical Note |
| 3-Methylthiophene | >98% | Starting Material | Must be dry. |
| N-Bromosuccinimide (NBS) | Reagent Grade | Brominating Agent | Recrystallize from water if yellow/degraded. |
| Isopropylmagnesium Chloride | 2.0M in THF | Exchange Reagent | Titrate before use. Preferred over Mg metal for cleaner kinetics. |
| Benzoyl Chloride | >99% | Electrophile | Distill if significant precipitate (benzoic acid) is present. |
| Fe(acac)₃ | 99% | Catalyst | Hygroscopic. Store in desiccator. |
| THF | Anhydrous | Solvent | Distilled over Na/Benzophenone or from SPS. |
Detailed Experimental Protocol
Phase 1: Regioselective Synthesis of 2-Bromo-3-methylthiophene
Rationale: Direct metallation of 3-methylthiophene can lead to mixtures.[1] Bromination locks the regiochemistry at the 2-position (ortho to the sulfur and methyl group).
-
Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, addition funnel, and internal thermometer. Shield from light (aluminum foil).
-
Dissolution: Dissolve 3-methylthiophene (9.8 g, 100 mmol) in 100 mL of 1:1 Acetic Acid/Chloroform .
-
Note: The polar solvent mixture enhances the electrophilic substitution at the 2-position.
-
-
Bromination: Cool to 0°C. Add NBS (17.8 g, 100 mmol) portion-wise over 30 minutes.
-
Control: Maintain internal temperature <10°C to prevent poly-bromination.
-
-
Workup: Stir for 2 hours at RT. Pour into water (200 mL). Separate organic layer.[2] Wash with 10% NaHCO₃ (2x) and water. Dry over MgSO₄.[2]
-
Purification: Distill under reduced pressure.
-
Target: Collect fraction boiling at ~78-80°C (15 mmHg).
-
QC: Verify regiopurity via GC-MS or ¹H NMR (Look for doublet at ~6.8 ppm and ~7.2 ppm).
-
Phase 2: Grignard Generation via Halogen-Metal Exchange
Rationale: Using i-PrMgCl allows for quantitative generation of the thienyl Grignard at moderate temperatures, avoiding the initiation latency of solid Mg metal.
-
Inerting: Flame-dry a 250 mL Schlenk flask under Argon.
-
Charging: Add 2-bromo-3-methylthiophene (8.85 g, 50 mmol) and anhydrous THF (50 mL) .
-
Exchange: Cool to 0°C. Dropwise add i-PrMgCl (2.0 M in THF, 26 mL, 52 mmol) over 15 minutes.
-
Incubation: Remove ice bath and stir at Room Temperature (RT) for 1 hour.
-
Monitoring: Aliquot 0.1 mL, quench with D₂O, and check NMR. Disappearance of the bromo-thiophene signal and appearance of 2-deuterio-3-methylthiophene confirms exchange.
-
Phase 3: The Iron-Catalyzed Coupling
Rationale: The order of addition is critical. The Grignard must be added to the catalyst/acid chloride mixture to maintain a low instantaneous concentration of the nucleophile relative to the catalyst.
-
Catalyst Pot: In a separate flame-dried 500 mL 3-neck flask, dissolve Benzoyl Chloride (7.03 g, 50 mmol) and Fe(acac)₃ (530 mg, 1.5 mmol, 3 mol%) in anhydrous THF (100 mL) .
-
Visual: Solution will turn a characteristic deep red/orange.
-
-
Cooling: Cool the Catalyst/Electrophile mixture to 0°C .
-
Controlled Addition: Transfer the Thienyl Grignard solution (from Phase 2) to an addition funnel. Add dropwise to the Catalyst pot over 30-45 minutes .
-
Completion: Stir at 0°C for an additional 15 minutes.
-
TLC: Check consumption of Benzoyl Chloride.
-
-
Quench: Slowly add 1M HCl (50 mL) . The color will lighten as iron salts dissolve.
-
Isolation: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Sat. NaHCO₃ (to remove benzoic acid) and Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes:Ethyl Acetate 95:5).
-
Yield Target: 85-92%.
-
Process Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF or Catalyst. | Redistill THF; Dry Fe(acac)₃ under vacuum. Ensure Argon flow. |
| Tertiary Alcohol Present | Slow addition of Grignard failed; Catalyst inactive. | Ensure Fe(acac)₃ is fresh. Increase addition time. Do NOT warm above 0°C during addition. |
| Starting Material Recovery | Incomplete Exchange. | Check i-PrMgCl titer. Extend Phase 2 stir time to 2 hours. |
| Black Tar/Residue | Polymerization of thiophene.[1][6][7] | Keep temperature strictly <10°C during NBS addition. |
| Isomer Mixture (NMR) | Impure Precursor. | Improve distillation of 2-bromo-3-methylthiophene. Use a spinning band column if necessary. |
References
-
Iron-Catalyzed Cross-Coupling of Grignard Reagents with Acid Chlorides
-
Scheiper, B., Bonnekessel, M., Krause, H., & Fürstner, A. (2004). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes.[8] Journal of Organic Chemistry, 69(11), 3943–3949.
-
-
Grignard Metathesis (GRIM)
- Loewe, R. S., Ewbank, P. C., Liu, J., Zhai, L., & McCullough, R. D. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324–4333.
-
Regioselective Bromination of 3-Alkylthiophenes
-
Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide.[9] Organic Syntheses, 33, 96.
-
(Note: Discusses bromination patterns and stability).
-
-
General Review of Iron Catalysis in Organic Synthesis
Sources
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. aroonchande.com [aroonchande.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Catalytic reduction methods for (3-Methylthiophen-2-yl)(phenyl)methanone to corresponding alcohols
Executive Summary & Strategic Rationale
The reduction of (3-methylthiophen-2-yl)(phenyl)methanone (1) to its corresponding alcohol, (3-methylthiophen-2-yl)(phenyl)methanol (2) , represents a critical transformation in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and chiral thiophene-based pharmacophores.
While standard borohydride reductions yield racemic products, pharmaceutical applications demand high enantiomeric excess (>98% ee). This specific substrate presents two distinct process chemistry challenges:
-
Catalyst Deactivation: The thiophene sulfur atom acts as a soft Lewis base, capable of poisoning heterogeneous noble metal catalysts (Pd, Pt) and certain homogeneous systems.
-
Steric Ortho-Substitution: The methyl group at the 3-position of the thiophene ring introduces significant steric hindrance proximal to the carbonyl center, altering the kinetic profile and enantio-differentiation compared to simple phenyl-2-thienyl ketones.
This guide details two validated, high-fidelity methodologies to overcome these barriers: Asymmetric Transfer Hydrogenation (ATH) using Ru(II) complexes and Biocatalytic Reduction using engineered Ketoreductases (KREDs).
Mechanistic Insight & Method Selection
The Challenge of the 3-Methyl Group
In asymmetric reduction, the catalyst distinguishes between the re and si faces of the ketone based on the steric difference between the two aryl groups.
-
Standard Substrate: Phenyl vs. 2-Thienyl (Thienyl is usually "smaller").
-
Target Substrate: Phenyl vs. 3-Methyl-2-Thienyl.
-
Impact: The 3-methyl group increases the effective steric bulk of the thiophene moiety, potentially inverting the "Large/Small" recognition logic of standard catalysts. Ligand tuning is therefore mandatory.
Method A: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
-
Mechanism: Metal-ligand bifunctional catalysis (Noyori-Ikariya type). The reaction proceeds via a 16-electron Ru-hydride intermediate where the amine proton of the ligand and the hydride on the metal are delivered simultaneously to the ketone (outer-sphere mechanism).
-
Why it works: Ru(II)-arene complexes are relatively resistant to sulfur poisoning compared to Pd/C. The use of formic acid/triethylamine or isopropanol as hydrogen donors avoids high-pressure H₂ gas.
Method B: Biocatalytic Reduction (KRED)
-
Mechanism: Enzymatic hydride transfer from a cofactor (NADPH/NADH) to the carbonyl carbon.
-
Why it works: Enzymes operate under mild conditions (aqueous buffer, ambient temp) and are completely immune to sulfur poisoning. Directed evolution allows the active site to be reshaped to accommodate the 3-methyl steric clash.
Workflow Visualization
The following diagram outlines the decision logic and mechanistic pathway for the Ru-catalyzed ATH, the preferred method for initial scale-up.
Figure 1: The outer-sphere mechanism prevents direct sulfur-metal binding, preserving catalytic activity.
Detailed Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Best for: Chemical manufacturing, non-aqueous solubility, speed.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: RuCl (0.5 – 1.0 mol%)
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mixture)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Procedure:
-
Inerting: Charge a flame-dried round-bottom flask with a magnetic stir bar. Purge with Nitrogen (N₂) for 10 minutes.
-
Catalyst Loading: Add RuCl (10 mg per 1 g substrate).
-
Note: The (S,S)-ligand typically yields the (S)-alcohol. Verify configuration via HPLC.
-
-
Substrate Addition: Dissolve the ketone in degassed DCM (5 mL/g) and transfer to the reaction flask via syringe.
-
H-Donor Addition: Cool the mixture to 0°C. Add the HCOOH/TEA mixture (3.0 eq of formate) dropwise to control exotherm and CO₂ evolution.
-
Reaction: Allow to warm to room temperature (20-25°C). Stir for 12–24 hours.
-
Quench: Add saturated NaHCO₃ solution carefully until pH = 7.
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).
Protocol B: Biocatalytic Reduction (KRED Screening)
Best for: >99.5% ee requirements, Green Chemistry compliance.
Reagents:
-
Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum panel).
-
Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.
-
Buffer: 100 mM Potassium Phosphate (pH 7.0).
-
Cosolvent: IPA or DMSO (10% v/v).
Step-by-Step Procedure:
-
Buffer Prep: Prepare 100 mL of phosphate buffer containing 1.0 mM MgSO₄ and 1.0 mM NADP+.
-
Substrate Stock: Dissolve ketone in DMSO to a concentration of 50 mg/mL.
-
Reaction Setup: In a glass vial, combine:
-
900 µL Buffer/Cofactor mix.
-
10 mg KRED enzyme powder (or 20 µL liquid concentrate).
-
50 µL Glucose solution (500 mM) + 5 U GDH (recycling system).
-
50 µL Substrate Stock (Final conc: 2.5 g/L).
-
-
Incubation: Shake at 30°C / 250 rpm for 24 hours.
-
Analysis: Extract 100 µL aliquot with 900 µL EtOAc. Analyze via Chiral HPLC.
-
Scale-Up: Once the "Hit" enzyme is identified, scale linearly maintaining the [Substrate]/[Enzyme] ratio.
Data Analysis & Quality Control
Chromatographic Method (Chiral HPLC)
To determine Enantiomeric Excess (ee), use the following conditions:
-
Column: Daicel Chiralcel OD-H or AD-H (The 3-methyl group often requires AD-H for baseline separation).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Thiophene absorption).
-
Retention Times (Approx):
-
(R)-Isomer: ~8.5 min
-
(S)-Isomer: ~11.2 min
-
Note: Inject racemic standard (produced via NaBH₄ reduction) to confirm retention times.
-
Performance Comparison Table
| Feature | Ru-ATH (Method A) | Biocatalysis (Method B) | NaBH₄ (Control) |
| Enantioselectivity | 90–97% ee | >99% ee (typical) | 0% ee (Racemic) |
| Conversion (24h) | >95% | >98% | 100% |
| Sulfur Tolerance | Good (Ru is robust) | Excellent (Unaffected) | N/A |
| Steric Sensitivity | Moderate (3-Me slows rate) | Low (Select correct variant) | None |
| Scalability | High (kg to ton) | High (requires fermentation) | High |
| Cost | Moderate (Catalyst cost) | Low (at scale) | Very Low |
Troubleshooting Guide
-
Problem: Low Conversion in ATH.
-
Problem: Low ee in ATH.
-
Problem: Emulsion during Biocatalytic workup.
-
Solution: Add Celite® 545 before filtration or saturate the aqueous phase with NaCl (salting out) before extraction.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][7] Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[8] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[8][9][10] Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Industrial Scale. ChemCatChem, 3(12), 1833-1851. [Link]
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen). Journal of the American Chemical Society, 122(27), 6510–6511. [Link]
-
Liang, J., et al. (2010). Biocatalytic reduction of bulky-bulky ketones.[11] Organic Process Research & Development, 14(1), 193-198. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. (3-(Phenylethynyl)phenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Using (3-Methylthiophen-2-yl)(phenyl)methanone as a pharmaceutical intermediate
Application Note: Strategic Utilization of (3-Methylthiophen-2-yl)(phenyl)methanone in Pharmaceutical Synthesis
Part 1: Executive Analysis & Strategic Utility
This compound (also known as 2-benzoyl-3-methylthiophene) is a high-value pharmacophore used primarily as a bioisostere for benzophenone derivatives in medicinal chemistry. Its utility stems from two distinct structural advantages:
-
Bioisosteric Replacement: The thiophene ring offers a similar steric volume to a benzene ring but with distinct electronic properties (electron-rich, potential for
-stacking interactions) and altered metabolic liability (S-oxidation potential). -
Atropisomeric Control: Unlike the unsubstituted 2-benzoylthiophene, the 3-methyl group introduces significant steric strain adjacent to the carbonyl linker. This "ortho-effect" restricts the free rotation of the benzoyl group, forcing the molecule into a twisted conformation. This pre-organized 3D structure is critical for binding to sterically demanding targets, such as the colchicine-binding site of tubulin or specific hydrophobic pockets in allosteric kinase inhibitors .
Therapeutic Applications:
-
Tubulin Polymerization Inhibitors: Analogues of Combretastatin A-4 where the B-ring is replaced by a substituted thiophene.
-
NSAIDs: Precursor to tiaprofenic acid analogs.
-
Antimicrobial Agents: The core scaffold for acylhydrazone-based derivatives targeting multi-drug resistant S. aureus.
Part 2: Experimental Protocols
Protocol A: High-Fidelity Regioselective Synthesis (The "Pharma-Grade" Route)
Rationale: Classical Friedel-Crafts acylation of 3-methylthiophene yields a mixture of the desired 2-benzoyl isomer (major) and the 5-benzoyl isomer (minor, ~15%). Separation of these isomers requires tedious chromatography, which is non-viable for GMP scale-up. This protocol utilizes a Grignard-Nitrile coupling to guarantee 100% regiocontrol.
Materials:
-
2-Bromo-3-methylthiophene (98%, HPLC grade)
-
Magnesium turnings (activated)
-
Benzonitrile (anhydrous)
-
THF (anhydrous, inhibitor-free)
-
Ammonium chloride (sat. aq.)
Step-by-Step Methodology:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine crystals.
-
Add 2-Bromo-3-methylthiophene (1.0 eq) in THF dropwise. Initiate reflux to maintain a gentle boil.
-
Critical Control Point: If initiation is slow, add 100 µL of DIBAL-H (1M) as a scavenger/initiator.
-
Reflux for 1 hour until Mg is consumed. The solution will turn dark brown/grey.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C.
-
Add Benzonitrile (1.05 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. The intermediate formed is the magnesium imine salt, which is stable and does not over-add to form the tertiary alcohol (unlike using benzoyl chloride).
-
-
Hydrolysis:
-
Cool to 0°C. Quench with 2M HCl (excess).
-
Vigorous Hydrolysis: Heat the biphasic mixture to 60°C for 2 hours. This step is mandatory to cleave the robust imine intermediate into the ketone.
-
-
Work-up & Isolation:
-
Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc (9:1).
-
Expected Yield: 85-92%.
-
Purity: >99.5% (No 5-isomer detected).
-
Protocol B: Asymmetric Reduction to (S)-(3-Methylthiophen-2-yl)(phenyl)methanol
Rationale: The ketone is a prochiral center. For CNS-active drugs, the chiral alcohol is often the required intermediate. This protocol uses the Corey-Bakshi-Shibata (CBS) Reduction for high enantiomeric excess (ee).
Materials:
-
This compound (from Protocol A)
-
(R)-Me-CBS Catalyst (10 mol%)
-
Borane-THF complex (1.0 M)
-
Dichloromethane (anhydrous)
Methodology:
-
Catalyst Preparation:
-
In a dry Schlenk flask, dissolve (R)-Me-CBS catalyst in dry DCM.
-
Add BH₃·THF (0.6 eq) at RT and stir for 15 min to activate the catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to -40°C . Note: Temperature control is critical for maximizing ee.
-
Simultaneously add a solution of the Ketone (1.0 eq in DCM) and remaining BH₃·THF (0.6 eq) slowly over 1 hour via syringe pump.
-
Mechanism:[1][2][3][4][5] The bulky 3-methyl group on the thiophene directs the hydride attack to the Re-face (assuming (R)-catalyst), yielding the (S)-alcohol.
-
-
Quench & Analysis:
-
Quench with MeOH (slowly) at -20°C.
-
Warm to RT, wash with 1M HCl, then sat. NaHCO₃.
-
QC: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
-
Target: >96% ee.
-
Part 3: Quality Control & Data Specifications
Table 1: Physicochemical Specifications for Pharma-Grade Intermediate
| Parameter | Specification | Analytical Method | Acceptance Criteria |
| Appearance | White to pale yellow crystalline solid | Visual | Homogeneous |
| Purity | ≥ 99.0% | HPLC (C18, MeCN/H2O) | Area % |
| Regio-Isomer | 5-benzoyl isomer ≤ 0.1% | 1H NMR (400 MHz) | Distinct shift of Thiophene-H4 |
| Water Content | ≤ 0.5% | Karl Fischer | w/w |
| Melting Point | 56.0 – 58.0 °C | DSC | Sharp endotherm |
NMR Identification (CDCl₃, 400 MHz):
-
δ 2.45 (s, 3H): Methyl group (C3).
-
δ 6.95 (d, J=5.0 Hz, 1H): Thiophene H4.
-
δ 7.45 (d, J=5.0 Hz, 1H): Thiophene H5.
-
δ 7.50-7.80 (m, 5H): Phenyl protons.
-
Note: The coupling constant of ~5.0 Hz is characteristic of 2,3-substituted thiophenes. The 2,5-isomer would show a singlet or smaller coupling.
Part 4: Visualization of Pathways
Figure 1: Comparison of synthetic routes highlighting the regiochemical superiority of the Grignard approach for pharmaceutical applications.
References
-
Regioselectivity of Acylation: Anderson, H. J., & Loader, C. E. (1971). The Photochemical Reactivity of Some Benzoylthiophenes. Canadian Journal of Chemistry, 49(10), 1676-1682. Link
-
Tubulin Inhibition Structure-Activity: Romagnoli, R., et al. (2013). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 56(22), 9296–9309. Link
-
Grignard Synthesis Validation: Campaigne, E., & Foye, W. O. (1948). The Synthesis of 2-Benzoyl-3-methylthiophene. Journal of the American Chemical Society, 70(11), 3941. Link
-
Biological Activity (Antimicrobial): Azzam, R. A., et al. (2020). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety. ACS Omega, 5(22), 12901–12914. Link
-
General Thiophene Chemistry: Swanston, J. (2006). Thiophene.[1][2][6] Ullmann's Encyclopedia of Industrial Chemistry. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Methyl Group in (3-Methylthiophen-2-yl)(phenyl)methanone
Abstract
(3-Methylthiophen-2-yl)(phenyl)methanone is a valuable heterocyclic ketone scaffold. The methyl group at the C3 position serves as a key synthetic handle, allowing for the introduction of diverse functionalities. Its strategic modification is a gateway to novel derivatives for applications in medicinal chemistry, materials science, and organic synthesis.[1][2][3] This guide provides an in-depth exploration of three primary pathways for the selective functionalization of this methyl group: radical bromination, oxidation, and deprotonation-alkylation. We will dissect the underlying mechanisms, present detailed, field-tested protocols, and offer expert insights into experimental design and optimization, moving beyond simple procedural lists to explain the causal relationships that govern reaction outcomes.
Introduction: The Synthetic Value of the C3-Methyl Group
The thiophene ring is a "privileged" pharmacophore, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of this compound, featuring a methyl group adjacent to a bulky benzoyl group, presents both unique challenges and opportunities. The C3-methyl group is analogous to a benzylic position, exhibiting enhanced reactivity due to the ability of the thiophene ring to stabilize radical or anionic intermediates. The adjacent electron-withdrawing benzoyl group further influences the electronic properties of the thiophene ring and the acidity of the methyl protons.
Harnessing this reactivity allows for the transformation of the simple methyl group into a versatile array of functional groups, including halogens, alcohols, aldehydes, carboxylic acids, and extended carbon chains. These transformations are foundational for structure-activity relationship (SAR) studies in drug discovery and for creating bespoke building blocks for complex molecular architectures like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[4][5][6] This document serves as a comprehensive guide for researchers aiming to exploit the synthetic potential of this key methyl group.
Part 1: Selective Halogenation via Free Radical Bromination
The most direct method for activating the C3-methyl group is through free-radical bromination. This reaction replaces a C-H bond with a C-Br bond, installing a versatile leaving group for subsequent nucleophilic substitution reactions.
Mechanistic Rationale: The Wohl-Ziegler Reaction
The Wohl-Ziegler bromination utilizes N-Bromosuccinimide (NBS) as a source of a low, steady concentration of bromine radicals.[7] This is critical for achieving selectivity for the methyl group over electrophilic addition to the thiophene ring. The reaction proceeds through a classic radical chain mechanism:
-
Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or UV light, homolytically cleaves to form initial radicals.[8][9] These radicals then abstract a bromine atom from NBS to generate the key bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from the C3-methyl group. This is the rate-determining step and is highly selective for this "benzylic-like" position due to the resonance stabilization of the resulting thiophen-3-ylmethyl radical. The newly formed radical then reacts with a molecule of NBS to yield the brominated product, (3-(bromomethyl)thiophen-2-yl)(phenyl)methanone, and a succinimidyl radical, which continues the chain.
-
Termination: The reaction ceases when two radicals combine.
The choice of a non-polar solvent, such as carbon tetrachloride (CCl₄) or less toxic alternatives like acetonitrile or 1,2-dichlorobenzene, is crucial to prevent the ionic reaction pathways that could lead to undesired aromatic bromination.[10][11]
Workflow for Radical Bromination
Caption: Workflow for the synthesis of (3-(bromomethyl)thiophen-2-yl)(phenyl)methanone.
Experimental Protocol: Benzylic Bromination with NBS
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Acetonitrile (CH₃CN) or 1,2-Dichlorobenzene
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile, to a concentration of 0.2 M).
-
Reagent Addition: Add NBS (1.1 eq) and AIBN (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. Insight: The reaction progress is often visually indicated by the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide by-product. Dilute the filtrate with ethyl acetate and wash sequentially with saturated Na₂S₂O₃ (to quench any remaining bromine), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure (3-(bromomethyl)thiophen-2-yl)(phenyl)methanone.[12]
| Parameter | Condition/Reagent | Rationale & Expert Insight |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂/Br•, maximizing selectivity for the methyl group and preventing competitive ring halogenation.[7] |
| Initiator | AIBN or Benzoyl Peroxide | Provides a reliable source of radicals upon thermal decomposition to initiate the chain reaction. Photochemical initiation with a floodlight is an alternative.[8] |
| Solvent | Acetonitrile, CCl₄, PhCl | Non-polar solvents favor the radical pathway. Acetonitrile is a safer, effective alternative to hazardous chlorinated solvents like CCl₄.[10][11] |
| Temperature | Reflux | Required to thermally decompose the initiator (e.g., AIBN) and drive the reaction forward at a practical rate. |
| Stoichiometry | 1.1 eq of NBS | A slight excess ensures complete conversion of the starting material without promoting significant side reactions like dibromination. |
Part 2: Oxidation of the C3-Methyl Group
Oxidation transforms the methyl group into higher oxidation state functionalities, primarily aldehydes or carboxylic acids, which are cornerstones of organic synthesis.
Strategy A: Oxidation to the Carboxylic Acid
Direct and forceful oxidation can convert the methyl group to a carboxylic acid. This is typically achieved with strong oxidizing agents under harsh conditions.
Mechanistic Considerations: The mechanism involves the initial attack at the "benzylic" C-H bonds, which are weaker and more susceptible to oxidation. The reaction proceeds through intermediate stages (alcohol, aldehyde) but under the strong conditions employed, it is driven to the most stable oxidation state, the carboxylic acid.
Experimental Protocol: Permanganate Oxidation
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (3.0-4.0 eq)
-
Water/Pyridine co-solvent
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Setup: In a round-bottom flask, dissolve the starting material in a mixture of pyridine and water (e.g., 1:5 v/v).
-
Oxidation: Heat the solution to 80-90°C. Add KMnO₄ (3.0 eq) portion-wise over 1-2 hours, ensuring the purple color dissipates between additions. The formation of a brown MnO₂ precipitate will be observed.
-
Quenching: After the starting material is consumed (TLC analysis), cool the mixture to room temperature and quench the excess KMnO₄ by adding solid sodium bisulfite until the solution becomes colorless.
-
Isolation: Acidify the mixture with concentrated HCl to a pH of ~2. This will protonate the carboxylate salt.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield 2-benzoylthiophene-3-carboxylic acid.
| Parameter | Condition/Reagent | Rationale & Expert Insight |
| Oxidizing Agent | KMnO₄, Na₂Cr₂O₇ | Strong, inexpensive oxidants capable of converting the alkyl group fully to a carboxylic acid.[13] |
| Solvent | H₂O/Pyridine | Pyridine acts as a co-solvent to improve the solubility of the organic substrate in the aqueous medium required for KMnO₄. |
| Temperature | 80-100°C | Elevated temperatures are necessary to overcome the activation energy for C-H bond oxidation. |
| Workup | Acidification | Crucial step to protonate the intermediate carboxylate salt, rendering it soluble in organic solvents for extraction. |
Strategy B: Selective Oxidation to the Aldehyde
Stopping the oxidation at the aldehyde stage is more challenging and often requires a multi-step approach to avoid over-oxidation to the carboxylic acid. A reliable method involves initial bromination followed by oxidation.
The Kornblum Oxidation: This method involves displacing the bromide from (3-(bromomethyl)thiophen-2-yl)(phenyl)methanone with dimethyl sulfoxide (DMSO), which acts as both the nucleophile and the oxidant.
Oxidation Pathways
Caption: Key oxidation pathways for the C3-methyl group.
Experimental Protocol: Two-Step Synthesis of the Aldehyde
Step 1: Bromination
-
Follow the protocol described in Part 1 to synthesize (3-(bromomethyl)thiophen-2-yl)(phenyl)methanone.
Step 2: Kornblum Oxidation
-
Setup: Dissolve the crude or purified bromide (1.0 eq) in DMSO. Add sodium bicarbonate (NaHCO₃) (2.0-3.0 eq).
-
Reaction: Heat the mixture to 100-120°C for 1-2 hours. Insight: NaHCO₃ acts as a mild base to facilitate the elimination step of the mechanism and neutralize the HBr by-product.
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. A precipitate of the crude aldehyde may form.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash thoroughly with water (to remove DMSO) and brine, dry over anhydrous MgSO₄, and concentrate. Purify by flash column chromatography to yield 2-benzoylthiophene-3-carbaldehyde.
Part 3: Deprotonation and Electrophilic Quench
For constructing C-C bonds or introducing other functionalities, deprotonation of the methyl group to form a nucleophilic carbanion is a powerful strategy.
Mechanistic Insights: Achieving Regioselectivity
The thiophene ring itself has acidic protons, particularly at the C5 position, which can be removed by strong bases. However, the C3-methyl protons are also acidified by the adjacent electron-withdrawing benzoyl group and the thiophene ring. To selectively deprotonate the methyl group over the ring, a strong, sterically hindered base like lithium diisopropylamide (LDA) is often preferred over alkyllithiums like n-BuLi at very low temperatures.[14][15]
Key Principles for Success:
-
Anhydrous Conditions: Organolithium reagents react violently with water. All glassware must be flame-dried, and all solvents must be anhydrous.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent quenching of the carbanion by oxygen or moisture.
-
Low Temperature: The reaction is performed at -78°C (dry ice/acetone bath) to ensure the kinetic deprotonation of the methyl group is favored and to maintain the stability of the resulting anion.
Workflow for Deprotonation and Alkylation
Caption: General workflow for C3-methyl functionalization via deprotonation.
Experimental Protocol: Lithiation and Electrophilic Quench
Materials:
-
This compound (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, Benzaldehyde) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: Flame-dry a round-bottom flask under vacuum and backfill with argon. Add anhydrous THF and the starting material (1.0 eq). Cool the solution to -78°C.
-
Deprotonation: Slowly add the LDA solution (1.1 eq) dropwise via syringe. Stir the resulting dark-colored solution at -78°C for 1 hour to ensure complete anion formation.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq) dropwise at -78°C.
-
Reaction Completion: Allow the reaction to stir at -78°C for another hour before slowly warming to room temperature over 2-3 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by flash column chromatography.
| Electrophile | Reagent Example | Product Functional Group |
| Alkyl Halide | Iodomethane (CH₃I) | -CH₂CH₃ (Ethyl) |
| Aldehyde | Benzaldehyde | -CH₂CH(OH)Ph (Alcohol) |
| Ketone | Acetone | -CH₂C(OH)(CH₃)₂ (Tertiary Alcohol) |
| Carbon Dioxide | CO₂ (gas or dry ice) | -CH₂COOH (Carboxylic Acid) |
Conclusion
The C3-methyl group of this compound is a synthetically versatile position that can be selectively functionalized through several distinct chemical pathways. Radical bromination provides an efficient entry point for nucleophilic substitutions. Forceful oxidation yields the corresponding carboxylic acid, a valuable synthetic intermediate, while a more nuanced, multi-step approach can furnish the aldehyde. Finally, kinetically controlled deprotonation opens the door to a vast range of C-C and C-heteroatom bond formations. The choice of methodology depends entirely on the desired final product, and a thorough understanding of the underlying mechanisms is paramount to achieving high yields and selectivity. The protocols and insights provided herein serve as a robust foundation for researchers to confidently and creatively explore the chemical space accessible from this important heterocyclic scaffold.
References
-
Zhao, Y., et al. (2016). Metal−Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. ACS Applied Materials & Interfaces, 9(17). Available at: [Link][4][16]
-
Li, Y., et al. (2022). Thiophene-Functionalized Zn-Based Metal–Organic Frameworks with Nanosheets/Nanopores as Heterogeneous Catalysts for CO2 Conversion. ACS Applied Nano Materials. Available at: [Link][5]
-
Kim, S.J., et al. (2009). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Bulletin of the Korean Chemical Society, 30(11), 2789-2791. Available at: [Link][13]
-
University of Calgary. (n.d.). Chapter 9: Thiophene. Available at: [Link][17]
-
Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223-229. Available at: [Link][10]
-
Gredičak, M., et al. (2023). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. Available at: [Link][8]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link][7]
-
Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 269-273. Available at: [Link][11]
-
ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Available at: [Link][15]
-
Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link][1]
-
ResearchGate. (n.d.). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. Available at: [Link][12]
-
ResearchGate. (n.d.). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link][3]
-
Google Patents. (n.d.). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. Available at: [9]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalwjarr.com [journalwjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 10. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. webpages.iust.ac.ir [webpages.iust.ac.ir]
Bromination protocols for (3-Methylthiophen-2-yl)(phenyl)methanone
Technical Application Note: Regioselective Bromination Strategies for (3-Methylthiophen-2-yl)(phenyl)methanone
Executive Summary & Strategic Analysis
This compound (referred to herein as Compound 1 ) represents a "push-pull" thiophene scaffold common in medicinal chemistry, particularly for kinase inhibitors and receptor antagonists.[1] The molecule features an electron-rich thiophene core substituted with an electron-withdrawing benzoyl group at C2 and a weakly electron-donating methyl group at C3.[1]
For the synthetic chemist, Compound 1 presents a classic regioselectivity challenge that can be exploited to access two distinct chemical spaces:
-
The Scaffold Extension (Ring Bromination): Electrophilic substitution at the C5 position, allowing for Suzuki/Stille couplings to extend the heteroaromatic core.[1]
-
The Linker Functionalization (Side-Chain Bromination): Radical substitution at the C3-methyl group, creating a reactive electrophile (bromomethyl) for alkylation reactions.[1]
This guide provides validated protocols for both pathways, emphasizing the mechanistic controls required to suppress cross-contamination between the two reaction manifolds.
Reactivity Profile & Decision Logic
The regiochemical outcome is dictated by the choice of reaction mechanism—Ionic (EAS) vs. Radical (Wohl-Ziegler) .[1]
-
Path A: Electrophilic Aromatic Substitution (EAS) [1][2]
-
Electronic Rationale: While the C2-benzoyl group deactivates the ring, the sulfur atom and the C3-methyl group (via inductive effects) maintain sufficient nucleophilicity at C5. The C4 position is sterically hindered and electronically less favored.[1]
-
Critical Control: Use of polar solvents to stabilize ionic intermediates; exclusion of light/initiators.[1]
-
Path B: Free Radical Chain Reaction
Decision Tree Visualization
Caption: Decision logic for regioselective bromination of 2-benzoyl-3-methylthiophene scaffolds.
Protocol A: C5-Ring Bromination (Electrophilic)[1]
This protocol targets the synthesis of (5-bromo-3-methylthiophen-2-yl)(phenyl)methanone .[1]
Mechanism: The thiophene ring acts as the nucleophile attacking the electrophilic bromine source. The polar solvent (DMF or Acetic Acid) promotes the polarization of the Br-Br or N-Br bond, facilitating the ionic mechanism.
Materials
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) OR Bromine (
) (1.0 equiv)[1] -
Solvent: DMF (Dimethylformamide) or Glacial Acetic Acid[1]
-
Quench: Sodium Thiosulfate (
) (10% aq)[1]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask shielded from direct sunlight (wrap in foil), dissolve 1.0 equiv of the substrate in DMF (concentration ~0.2 M). Note: DMF is preferred over Acetic Acid for cleaner workup, though AcOH is cheaper for scale-up.[1]
-
Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Why: Slow addition prevents local high concentrations of brominating agent which could force bis-bromination or side-chain attack.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 10% EtOAc/Hexanes) or HPLC.[1]
-
Workup: Pour the reaction mixture into 5 volumes of ice-water. The product often precipitates.[1]
-
Isolation:
-
Purification: Recrystallization from Ethanol or Flash Chromatography (Silica, Hexane/EtOAc gradient).[1]
Expected Yield: 85–95%
Key Data Point:
Protocol B: C3-Side Chain Bromination (Radical)
This protocol targets the synthesis of (3-(bromomethyl)thiophen-2-yl)(phenyl)methanone .[1]
Mechanism: The Wohl-Ziegler reaction.[1] A radical initiator generates a low concentration of bromine radicals.[1] The selectivity for the methyl group over the ring is driven by the stability of the intermediate thenylic radical and the low instantaneous concentration of
Materials
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO).[1]
-
Solvent: Trifluorotoluene (PhCF3) or Chlorobenzene.[1]
-
Note: Historically
was used.[1] is the modern, greener, high-boiling replacement that maintains the necessary non-polar environment.
-
-
Equipment: Reflux condenser, Nitrogen atmosphere.[1]
Step-by-Step Methodology
-
Preparation: Flame-dry the glassware. The reaction must be anhydrous to prevent hydrolysis of the resulting bromide.
-
Charging: Dissolve substrate (1.0 equiv) in PhCF3 (0.1 M). Add NBS (1.05 equiv) and AIBN (0.05 equiv).[1]
-
Initiation: Degas the solution with nitrogen for 10 minutes (oxygen inhibits radicals).
-
Reaction: Heat to reflux (approx. 102°C for PhCF3).[1]
-
Observation: Succinimide is less soluble than NBS and will float to the top as a white crust/solid as the reaction proceeds.
-
-
Monitoring: Check TLC every hour. Stop immediately upon consumption of starting material.[1]
-
Warning: Over-reaction leads to the gem-dibromide (dibromomethyl), which is difficult to separate.[1]
-
-
Workup: Cool to RT. Filter off the succinimide solid.[1] Evaporate the solvent under reduced pressure.
-
Purification: The product is often a lachrymator (tear gas) and potentially unstable on silica.[1]
Expected Yield: 60–75%
Key Data Point:
Troubleshooting & Optimization Table
| Issue | Observation | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | SM remains after 4h | Solvent too dry/non-polar | Add 1% water or switch from MeCN to DMF to increase polarity. |
| Ring Bromination during Radical Reaction (Protocol B) | C5-Br product detected | "Leakage" into ionic pathway | Ensure anhydrous conditions; remove light shielding (use lamp); ensure vigorous reflux. |
| Over-bromination (Protocol B) | Dibromomethyl species | Reaction time too long | Stop reaction at 90-95% conversion.[1] Use 0.95 equiv NBS.[1] |
| Regio-scrambling | Mixture of products | Benzoyl group interference | The carbonyl oxygen can coordinate Lewis acids. Avoid Lewis acid catalysts (FeBr3) completely.[1] |
Safety & Handling
-
Lachrymators: The product of Protocol B (bromomethyl ketone derivative) is likely a potent lachrymator.[1] Handle only in a fume hood.[1] Wash glassware with a dilute ethanolic amine solution to quench residues before removing from the hood.[1]
-
Thiophene Toxicity: Thiophene derivatives can be skin sensitizers.[1] Wear nitrile gloves and long sleeves.[1]
-
NBS Instability: Ensure NBS is white. Yellow/orange NBS contains free bromine and HBr, which can alter regioselectivity.[1] Recrystallize from water if necessary.[1]
References
-
General Reactivity of 2-Acyl-3-alkylthiophenes
-
NBS Bromination Protocols (Ring vs. Side Chain)
-
Regioselective Synthesis Examples
- Context: Synthesis of brominated thiophene derivatives for Suzuki coupling (Protocol A context).
-
Rizwan, K., et al. (2014).[1][9] Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions.[1] Chemistry Central Journal, 8, 1.[1][9]
-
Solvent Effects in Bromination
Sources
- 1. PubChemLite - this compound (C12H10OS) [pubchemlite.lcsb.uni.lu]
- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
Revolutionizing Ketone Synthesis: A Detailed Guide to the Microwave-Assisted Preparation of (3-Methylthiophen-2-yl)(phenyl)methanone Derivatives
Abstract
This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the synthesis of (3-Methylthiophen-2-yl)(phenyl)methanone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. By leveraging the power of microwave-assisted organic synthesis (MAOS), we demonstrate a rapid, efficient, and environmentally conscious alternative to conventional heating methods. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust methodology grounded in the principles of green chemistry. We will explore the mechanistic underpinnings of the Friedel-Crafts acylation reaction under microwave irradiation, detail a step-by-step experimental protocol, and provide comprehensive characterization data for the synthesized compounds.
Introduction: The Imperative for Greener and Faster Synthesis
The synthesis of aryl ketones, particularly those incorporating heterocyclic moieties like thiophene, is a cornerstone of modern organic chemistry. These scaffolds are prevalent in a wide array of biologically active molecules and functional materials. This compound and its derivatives are of particular interest due to their potential applications as intermediates in the synthesis of pharmaceuticals.
Traditional methods for synthesizing these compounds often rely on classical Friedel-Crafts acylation, a reaction notorious for its use of stoichiometric amounts of Lewis acid catalysts, harsh reaction conditions, and often lengthy reaction times. These factors not only contribute to a significant environmental footprint but also present challenges in terms of reaction optimization and scalability.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a compelling solution to these challenges.[1] By directly and efficiently heating the reaction mixture through dielectric heating, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[2] This rapid and uniform heating also leads to higher product yields, improved selectivity, and a significant reduction in the formation of byproducts.[1] Furthermore, MAOS aligns with the principles of green chemistry by enabling solvent-free reactions or the use of minimal amounts of environmentally benign solvents, thereby reducing energy consumption and waste generation.[2]
This application note will guide you through the successful microwave-assisted synthesis of this compound derivatives, providing a practical and scientifically sound protocol for your research endeavors.
The Underpinning Science: Microwave-Enhanced Friedel-Crafts Acylation
The synthesis of this compound proceeds via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 3-methylthiophene, with an acylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a Lewis acid catalyst.
The regioselectivity of the Friedel-Crafts acylation of thiophene is a critical consideration. Electrophilic attack preferentially occurs at the C2 and C5 positions due to the superior stabilization of the resulting carbocation intermediate through resonance.[3][4] In the case of 3-methylthiophene, the methyl group, being an electron-donating group, further activates the thiophene ring towards electrophilic substitution, reinforcing the preference for acylation at the adjacent C2 position.
The role of microwave irradiation in this process is multifaceted. The rapid and uniform heating provided by microwaves overcomes the activation energy barrier of the reaction much more efficiently than conventional heating methods. This leads to a significant acceleration of the reaction rate. Furthermore, the polar nature of the reactants and intermediates in the Friedel-Crafts acylation allows for efficient absorption of microwave energy, leading to localized superheating that can further enhance reaction rates.
A proposed mechanism for the microwave-assisted Friedel-Crafts acylation is depicted below:
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in the Acylation of 3-Methylthiophene
Welcome to our dedicated technical support center for chemists and researchers. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in synthetic organic chemistry. This guide focuses on a frequent yet complex issue: controlling the regioselectivity during the Friedel-Crafts acylation of 3-methylthiophene. Here, we move beyond simple protocols to explore the underlying principles that govern your reaction's outcome, empowering you to troubleshoot effectively and optimize your synthetic strategy.
The Foundation: Understanding Regioselectivity in 3-Methylthiophene Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS). However, the inherent electronic and steric properties of substituted heterocycles like 3-methylthiophene present a significant challenge. The thiophene ring is intrinsically more susceptible to electrophilic attack at the α-positions (C2 and C5) because the carbocation intermediate (the Wheland intermediate) is better stabilized through resonance.[1][2] An attack at the C2 position allows for three resonance structures, while an attack at the C3 position only allows for two, making the former pathway energetically more favorable.[2][3]
The addition of a methyl group at the C3 position introduces further complexity. The methyl group is an electron-donating group (EDG), which activates the ring towards EAS. Its directing effect favors substitution at the ortho (C2 and C4) and para (C5) positions. This leads to a competition between the inherent α-directing effect of the thiophene sulfur and the directing effect of the methyl group, all while being influenced by steric hindrance.
The primary products are typically the 2-acyl and 5-acyl isomers. The C2 position is electronically favored due to the adjacent activating methyl group but is also more sterically hindered. The C5 position is less sterically hindered but receives a weaker electronic activation from the more distant methyl group. The C4 position is generally disfavored due to both electronic and steric factors.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: My reaction yields an inseparable mixture of 2-acyl and 5-acyl isomers. How can I favor the formation of the 5-acyl isomer?
Answer: This is a common challenge where the desired outcome is to favor the less sterically hindered C5 position. The key is to amplify the effect of steric hindrance to discourage the reaction at the C2 position.
Causality & Strategy: The C3-methyl group creates a sterically crowded environment around the adjacent C2 position. By increasing the steric bulk of either the acylating agent or the Lewis acid catalyst, you can create a transition state for C2-acylation that is significantly higher in energy than the transition state for C5-acylation.
Troubleshooting Steps:
-
Increase the Steric Bulk of the Acylating Agent: This is often the most effective strategy. Switching from a small acylating agent like acetyl chloride (CH₃COCl) to a bulkier one like pivaloyl chloride ((CH₃)₃CCOCl) will dramatically increase the preference for the C5 position.
-
Select a Bulky Lewis Acid: While strong Lewis acids like AlCl₃ are common, they can sometimes lead to complex mixtures. Consider using a bulkier or milder Lewis acid. Tin(IV) chloride (SnCl₄) is a good alternative that has been used for selective acylation.[4]
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product. While C2 is often the kinetic product, the relative stability can be influenced by the steric repulsion in the final product. Experiment with running the reaction at a slightly elevated temperature (e.g., room temperature to 40 °C) to see if the isomer ratio shifts in favor of the C5 product.
-
Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. Changing the solvent may alter the solvation of the intermediate and catalyst complex, potentially impacting the regiochemical outcome.
| Factor | Condition to Favor C5-Acylation | Condition to Favor C2-Acylation | Rationale |
| Acylating Agent | Use a sterically bulky agent (e.g., Pivaloyl chloride) | Use a small agent (e.g., Acetyl chloride) | Steric hindrance at C2 is amplified by a bulky electrophile. |
| Lewis Acid | Milder Lewis acids (e.g., SnCl₄, TiCl₄) | Stronger Lewis acids (e.g., AlCl₃) | Milder acids are more sensitive to steric differences. |
| Temperature | Room Temperature or slightly elevated | Low temperature (e.g., 0 °C to -20 °C) | Lower temperatures favor the kinetically controlled product (often C2). |
Issue 2: My overall reaction yield is very low, with significant starting material recovery or decomposition.
Answer: Low yields in Friedel-Crafts reactions are typically traced back to issues with the catalyst, reagents, or reaction conditions. Thiophene rings can also be sensitive to the harsh conditions often employed.
Causality & Strategy: The primary culprits are catalyst deactivation by moisture and the formation of a stable complex between the catalyst and the ketone product.[5] Additionally, overly harsh conditions can lead to polymerization of the electron-rich thiophene ring.
Troubleshooting Steps:
-
Ensure Strictly Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water, rendering them inactive.[5] All glassware must be oven- or flame-dried. Solvents must be freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM).[6] The reaction should be run under an inert atmosphere (Nitrogen or Argon).[5]
-
Use Stoichiometric Amounts of Catalyst: Unlike Friedel-Crafts alkylation, the acylation product (an aryl ketone) is a Lewis base that forms a strong, often irreversible complex with the Lewis acid catalyst.[7][8] This complex deactivates the catalyst. Therefore, you must use at least one full equivalent of the Lewis acid relative to the substrate. Often, a slight excess (1.1-1.2 equivalents) is beneficial.
-
Control the Temperature: Add the acylating agent to the substrate/catalyst mixture slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[3] After the addition, the reaction can be allowed to warm to room temperature. This prevents side reactions and potential decomposition.
-
Consider Milder Catalysts: If decomposition is suspected, switch from AlCl₃ to a milder Lewis acid like SnCl₄, FeCl₃, or even solid acid catalysts like zeolites, which can offer high activity with fewer side reactions.[6][9]
Frequently Asked Questions (FAQs)
Q1: I need to acylate at the C4 position. Is this possible with Friedel-Crafts chemistry?
A1: Direct Friedel-Crafts acylation at the C4 position of 3-methylthiophene is extremely challenging and generally not feasible. The C4 position is electronically disfavored (meta to the sulfur atom's lone pairs) and sterically shielded. To achieve C4 functionalization, you must turn to modern synthetic methods that override the inherent reactivity of the ring.
-
Blocking Group Strategy: A common approach is to block the more reactive C2 and C5 positions, typically with bromine atoms. With these sites occupied, functionalization can be directed to the remaining positions, often via lithiation followed by quenching with an electrophile. The blocking groups can then be removed.
-
Directed C-H Activation: A more elegant solution involves installing a directing group (DG) on the thiophene ring that can chelate to a transition metal catalyst (e.g., Palladium or Ruthenium).[10][11] This brings the catalyst into close proximity to a specific C-H bond, allowing for selective activation and acylation at positions that are normally unreactive, such as C4.
Q2: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?
A2: Yes, absolutely. Acid anhydrides, such as acetic anhydride, are excellent acylating agents for Friedel-Crafts reactions.[9] They are often less expensive and easier to handle than acyl chlorides. However, they are generally less reactive, which may require slightly more forcing conditions (e.g., a higher temperature or a longer reaction time). The reaction with an anhydride generates a carboxylic acid as a byproduct, which will also complex with the Lewis acid, so maintaining a stoichiometric amount of catalyst is still crucial.
Q3: Are there "green" or more environmentally friendly alternatives to traditional Lewis acids?
A3: Yes, the field has seen significant progress in developing more sustainable catalysts. Solid acid catalysts, particularly zeolites like Hβ and HZSM-5, are highly effective for the acylation of thiophenes.[9] Their advantages include:
-
Reusability: They can be recovered by simple filtration and regenerated.
-
Reduced Waste: They eliminate the need for a stoichiometric amount of a Lewis acid and the subsequent aqueous workup of metal salts.
-
High Selectivity: They often provide excellent selectivity for the desired product due to shape-selective catalysis within their porous structures.
Experimental Protocols
Protocol 1: General Procedure for Acylation of 3-Methylthiophene (Illustrative)
This protocol provides a baseline for the acylation and typically results in a mixture of 2- and 5-acyl isomers. Modifications to this procedure based on the troubleshooting guide can be used to target a specific isomer.
Objective: To demonstrate a standard Friedel-Crafts acylation on 3-methylthiophene.
Materials:
-
3-Methylthiophene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq) followed by anhydrous DCM to create a stirrable suspension.
-
Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel. Stir for 15-20 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve 3-methylthiophene (1.0 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl.[3][5] This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or distillation to separate the isomers.
Protocol 2: Selective Synthesis of 5-Acyl-3-methylthiophene via C-H Activation (Advanced)
This protocol is based on modern palladium-catalyzed methods and is intended for researchers seeking high regioselectivity at positions not easily accessible via traditional methods. This specific example demonstrates C3 acylation using a directing group, illustrating the principle that can be adapted for other positions.[10]
Objective: To achieve regioselective acylation by overriding the thiophene's natural reactivity.
Materials:
-
2-(Pyridin-2-yl)-3-methylthiophene (Directing group substrate) (1.0 eq)
-
Aldehyde of choice (e.g., Benzaldehyde) (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
tert-Butyl hydroperoxide (TBHP) (3.0 eq)
-
Solvent (e.g., 1,2-Dichloroethane)
Procedure:
-
Setup: To a microwave reaction vial, add the 2-(pyridin-2-yl)-3-methylthiophene substrate (1.0 eq) and Pd(OAc)₂ (0.05 eq).
-
Addition of Reagents: Add the solvent, followed by the desired aldehyde (1.5 eq) and TBHP (3.0 eq).[3]
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30 minutes.[3]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 3-acyl-2-(pyridin-2-yl)-3-methylthiophene.
References
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Available at: [Link]
-
Ünver, H., Biyikoglu, M., & Bulut, A. Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. (2016). Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. (2025). Available at: [Link]
-
American Chemical Society. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link]
-
Beilstein Journals. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. (2016). Available at: [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). Available at: [Link]
-
PubMed Central. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. (2016). Available at: [Link]
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Available at: [Link]
-
Journal of the American Chemical Society. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. (2016). Available at: [Link]
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2025). Available at: [Link]
-
RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides. Available at: [Link]
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of (3-Methylthiophen-2-yl)(phenyl)methanone
Topic: Yield & Purity Optimization for Thiophene Acylation Ticket ID: OPT-THIO-2YL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]
Executive Summary
The synthesis of (3-methylthiophen-2-yl)(phenyl)methanone (Target 2-yl ) presents a classic conflict in heterocyclic chemistry: Electronic Activation vs. Steric Hindrance .[1]
While the sulfur atom activates both
-
C2 Position (Target): Electronically favored (Ortho to Methyl) but Sterically Hindered.[1]
-
C5 Position (Impurity): Sterically open but less electronically activated (Meta to Methyl).[1]
This guide addresses the three most common failure modes reported by users: Polymerization (Black Tar) , Regio-isomeric Impurities (2-yl vs 5-yl mixtures) , and Workup Emulsions .[1]
Module 1: The "Black Tar" Issue (Polymerization)
User Complaint: "As soon as I added the aluminum chloride to the reaction mixture, it turned black and solidified. Yield was <10%."
Root Cause Analysis
Thiophenes are acid-sensitive.[1] In the presence of strong Lewis acids (like
Protocol Optimization: The Perrier Addition Method
To solve this, we must invert the addition order. We generate the electrophilic Acylium Ion first, then introduce the thiophene.
Step-by-Step Protocol:
-
Complex Formation: In a dry flask under
, suspend (1.1 eq) in dry DCM ( ). -
Acylium Generation: Add Benzoyl Chloride (1.05 eq) dropwise. Stir for 15–30 mins.
-
Observation: The suspension should clear or change color, indicating the formation of the
complex.[1]
-
-
Controlled Addition: Add 3-methylthiophene (1.0 eq) dissolved in DCM slowly to this complex at
to . -
Result: The pre-formed acylium ion reacts faster with the thiophene than the thiophene can polymerize with itself.
Module 2: Regioselectivity (Targeting the 2-yl Isomer)
User Complaint: "I am getting a 60:40 mixture of the 2-yl (target) and 5-yl (impurity) isomers. How do I push this to >90%?"
Mechanistic Insight
The methyl group at C3 directs ortho (to C2) and para (to C5).[1] The sulfur atom directs
-
C2: Double activation (S + Me), but crowded.
-
C5: Single activation (S), but open.
To favor C2, we must rely on Electronic Control (low temperature) rather than Thermodynamic Control (high temperature), which often favors the less hindered C5 product or equilibration.[1]
Troubleshooting Decision Matrix
| Variable | Recommendation | Scientific Rationale |
| Temperature | -10°C to 0°C | Low temp favors the kinetic product (C2) driven by electronic density.[1] Higher temps (>25°C) increase the energy available to overcome the steric barrier at C2, but also increase the rate of C5 attack. |
| Solvent | DCM (vs Nitromethane) | Nitromethane forms a complex with |
| Lewis Acid | If |
Visualization: Reaction Pathway & Selectivity
Figure 1: Kinetic competition between C2 (Target) and C5 (Impurity) pathways.[1] The C2 pathway is electronically favored but sterically sensitive.
Module 3: The "Nuclear Option" (Absolute Regiocontrol)
If the Friedel-Crafts route yields inseparable mixtures, you must switch mechanisms.[1] The Grignard/Organolithium route guarantees the 2-position by using a pre-functionalized starting material.
Protocol (High Purity Requirement):
-
Starting Material: 2-Bromo-3-methylthiophene (Commercially available).[1]
-
Grignard Formation: React with Mg turnings in THF (initiation with
may be required).-
Note: The bromine at C2 ensures the nucleophile is only at C2.
-
-
Electrophile: Add Benzonitrile (PhCN).
-
Hydrolysis: Acidic hydrolysis of the intermediate imine yields the ketone.
Why this works: You bypass the selectivity rules of electrophilic substitution entirely. The position is locked in by the starting material.
Module 4: Workup & Purification Guide
User Complaint: "I have a massive emulsion during the quench, and the product is oiling out with impurities."
Standard Operating Procedure (SOP) for Workup
-
Quench: Pour the reaction mixture slowly onto a mixture of Ice and conc. HCl (ratio 5:1).[1] The HCl is critical to break the Aluminum-Alkoxide/Thiophene complexes which form gelatinous hydroxides at neutral pH.
-
Phase Break: If emulsion persists, filter the biphasic mixture through a Celite pad . This removes suspended aluminum salts that stabilize the emulsion.
-
Purification (Isomer Separation):
-
The 2-yl and 5-yl isomers have very similar boiling points, making distillation difficult.[1]
-
Recrystallization: The 2-yl isomer (Target) is generally more crystalline due to higher symmetry/packing than the 5-yl isomer. Try recrystallization from Hexane/Ethanol (9:1) .
-
Chromatography: If using silica, use a gradient of Hexane
5% EtOAc/Hexane.[1] The sterically hindered 2-yl isomer usually elutes first (less interaction with silica polar sites due to twisting of the phenyl ring out of plane).
-
FAQ: Frequently Asked Questions
Q: Can I use Benzoyl Anhydride instead of Benzoyl Chloride?
A: Yes, and it is often milder.[1] However, the atom economy is lower (you generate benzoic acid as waste).[1] If you use the anhydride, you may need 2.2 eq of
Q: Why is my yield low even though the color change happened?
A: Check your solvent dryness.
Q: Can I use
References
-
Friedel-Crafts Chemistry of Thiophenes
-
Synthesis Procedures & Properties
-
Regioselectivity Data & Theory
- Title: Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study.
-
Source: ResearchGate / Journal of Molecular Structure.[1]
-
URL:
-
Alternative Routes (Lithiation)
Sources
Purification challenges and column chromatography tips for thienyl ketones
Ticket #402: Troubleshooting Purification of Thienyl Ketones
Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Priority: High
Introduction: The Nature of the Beast
Thienyl ketones (e.g., 2-acetylthiophene and its derivatives) present a unique set of purification challenges that sit at the intersection of Lewis basicity and aromatic stability . Unlike simple phenyl ketones, the thiophene ring is electron-rich (π-excessive), making it prone to acid-catalyzed polymerization on active silica gel. Furthermore, the standard synthesis route—Friedel-Crafts acylation—leaves behind stubborn aluminum or tin salts that form tight coordination complexes with your product, often resulting in "black tar" crude oils that ruin chromatography columns.
This guide moves beyond standard protocols to address the mechanistic causes of failure and provides self-validating workflows to ensure high-purity isolation.
Module 1: The "Black Tar" Scenario (Pre-Column Workup)
User Complaint: "My crude reaction mixture turned into a black emulsion during aqueous workup. I can't separate the layers, and the organic layer is full of particulates."
Root Cause Analysis
In Friedel-Crafts acylation, the Lewis acid catalyst (AlCl₃ or SnCl₄) does not just catalyze the reaction; it forms a stable 1:1 complex with the resulting ketone product through the carbonyl oxygen. With thienyl ketones, the sulfur atom can also participate in coordination, creating a "chelate-like" stability.
-
The Trap: Simple water washing hydrolyzes free AlCl₃ but often fails to break the strong product-aluminum complex. This results in aluminum hydroxides (
) forming a gelatinous precipitate that stabilizes emulsions.
The Protocol: The "Rochelle's Salt" Break
Do not rely on simple HCl washes. Use this chelation strategy to sequester aluminum ions.
-
Quench: Pour the reaction mixture slowly onto ice/conc. HCl (to keep Al in solution initially).
-
The Swap: Once the organic layer is separated (if possible), wash it with a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) .
-
Filtration: If particulates persist, filter the organic phase through a pad of Celite® before drying.
Visual Workflow: Workup Decision Matrix
Caption: Decision matrix for breaking Lewis Acid-Ketone complexes during workup.
Module 2: The "Streaking" Column (Stationary Phase)
User Complaint: "My product streaks from the baseline to the solvent front on TLC. On the column, it elutes over 20 fractions, co-eluting with impurities."
Root Cause Analysis
Silica gel is acidic (pKa ~5-7 due to surface silanols). Thienyl ketones act as weak Lewis bases.
-
H-Bonding: The carbonyl oxygen accepts protons from silanols.
-
Sulfur Interaction: The thiophene sulfur, being soft and polarizable, interacts with the silica surface. These interactions cause "tailing" or streaking, which destroys resolution.
The Fix: Triethylamine (TEA) Deactivation
You must neutralize the silica surface before the separation begins.
Protocol:
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 95:5 Hexane:EtOAc).
-
The Modifier: Add 1% Triethylamine (TEA) to the slurry solvent.
-
The Flush: Pour the column and flush with 2 column volumes (CV) of the TEA-containing solvent.
-
The Run: Run your column without TEA in the subsequent mobile phase (or keep it at 0.1% if streaking persists).
Q: Can I use Alumina instead? A: Yes. If the compound is acid-sensitive (turning black on silica), switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents the polymerization of the thiophene ring.
Module 3: Separation of Isomers (2- vs 3-Acetylthiophene)
User Complaint: "I have a mixture of 2-acetyl and 3-acetylthiophene. They have the same Rf on TLC."
Scientific Insight
The 2-isomer is generally more polar than the 3-isomer due to the dipole vector alignment with the sulfur atom. However, the difference is minute (
Optimization Strategy
| Parameter | Recommendation | Mechanism |
| Loading | Dry Loading | Dissolving in solvent creates a "band" that is too wide. Adsorb crude onto silica (1:1 ratio), evaporate to powder, and load as a solid zone. |
| Solvent System | Toluene / Ethyl Acetate | Toluene provides |
| Gradient | Shallow Gradient | Start at 0% EtOAc (100% Toluene) and increase by 1% EtOAc every 2 CV. |
| Flow Rate | Reduced | Lower flow rate allows more time for equilibration between phases, crucial for difficult separations ( |
Visual Workflow: Chromatography Logic
Caption: Logic flow for selecting solvent systems and stationary phase treatments.
FAQs: Expert Troubleshooting
Q1: My product is an oil that refuses to crystallize after the column. Is it impure? A: Not necessarily. 2-Acetylthiophene has a melting point of ~9-10°C. It is naturally a liquid at room temperature. If you need a solid for X-ray or stability, consider forming a derivative (e.g., oxime or semicarbazone) or storing it in the freezer.
Q2: Why does my product turn red/brown after a few days? A: Thienyl ketones are light-sensitive and prone to autoxidation.
-
Fix: Store under nitrogen/argon in amber vials.
-
Fix: Ensure all acid traces (from the silica column) are removed. A final wash of the combined column fractions with saturated
before evaporation is a "safety net" protocol.
Q3: Can I use UV detection at 254 nm? A: Yes, thiophenes have strong absorbance at 254 nm. However, be aware that the 2-isomer and 3-isomer have different extinction coefficients. A smaller peak area for the 3-isomer might still represent a significant molar impurity. Always verify purity via GC-MS or NMR, not just peak area integration.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Friedel-Crafts workup and drying agents).
-
Dinan, F. J. "The Friedel-Crafts Acylation of Thiophene." Journal of Chemical Education, 1968 , 45(10), 668. Link (Specifics on catalyst stoichiometry and complex formation).
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. Link (The foundational text for Flash Chromatography parameters).
-
Reich, H. J. "Commonly Used Column Solvents." University of Wisconsin-Madison Chemistry Data. Link (Solvent polarity and selection guides).
Sources
Scale-up process safety for (3-Methylthiophen-2-yl)(phenyl)methanone production
This technical guide is structured as an advanced support center resource for process chemists and engineers scaling up the production of (3-Methylthiophen-2-yl)(phenyl)methanone . It prioritizes safety, regioselectivity, and operational discipline.
Topic: Synthesis of this compound
Document ID: SC-FC-3MT-2026 Applicability: Pilot Plant & Manufacturing Scale-Up Chemistry Class: Friedel-Crafts Acylation of Electron-Rich Heterocycles
Executive Summary & Reaction Context
The synthesis of this compound typically involves the Friedel-Crafts acylation of 3-methylthiophene with benzoyl chloride using Aluminum Chloride (
While the chemistry appears standard, the scale-up presents three critical hazards:
-
Thermal Runaway: The reaction is highly exothermic.
-
Regioselectivity: Competition between the desired 2-position (ortho to sulfur/methyl) and the 5-position (meta-like, less hindered).
-
Quenching Violence: Hydrolysis of the aluminum complex releases massive heat and HCl gas.
Critical Safety Parameters (Thermodynamics)
Before moving to the reactor, you must understand the thermal profile. The thiophene ring is electron-rich, making the reaction faster and more exothermic than benzene acylation.
| Parameter | Estimated Value | Operational Implication |
| Heat of Reaction ( | -70 to -90 kJ/mol | High cooling capacity required. A loss of cooling at scale can lead to solvent boiling within minutes. |
| Adiabatic Temp. Rise ( | > 50°C (Solvent dependent) | Sufficient to boil Dichloromethane (DCM) and pressurize the vessel. |
| Gas Evolution | 1 mol HCl per mol product | Scrubber system must be sized for peak dosing rate, not just average flow. |
| Thiophene Stability | Low in presence of pure Lewis Acids | Do not mix 3-methylthiophene and |
Process Troubleshooting & Protocols
Module A: Regioselectivity & Addition Order
Issue: Users often report high levels of the 5-isomer ((4-methylthiophen-2-yl)(phenyl)methanone) or black tar formation.
Root Cause: Improper addition order or high temperatures. 3-methylthiophene is acid-sensitive; adding
Recommended Protocol (The "Acylium First" Method):
-
Complexation: Charge Dichloromethane (DCM) and Benzoyl Chloride to the reactor. Cool to 0°C.[1]
-
Catalyst Addition: Add
portion-wise. Observation: The solution will turn yellow/orange as the acylium ion forms. This is slightly exothermic.[2] -
Substrate Dosing: Dissolve 3-methylthiophene in DCM. Add this solution slowly to the Acylium complex at -5°C to 0°C.
-
Why: This keeps the concentration of free thiophene low, preventing polymerization and favoring the kinetic 2-acylation product.
-
Module B: The Quench (Safety Critical)
Issue: "Volcano" effect or massive foaming during water addition. Root Cause: Adding water to the reaction mixture (Forward Quench) creates localized hot spots where water flashes to steam, entraining solvent and acid.
Recommended Protocol (Reverse Quench):
-
Prepare a separate vessel with chilled water (or dilute HCl/Ice mixture).
-
Transfer the reaction mixture slowly into the water vessel.
-
Control: Maintain quench temperature < 20°C.[3]
-
Ventilation: Ensure scrubber is active; HCl evolution will be vigorous.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision gates and safety barriers for the scale-up process.
Caption: Process flow diagram highlighting the critical thermal control point during dosing and the mandatory reverse quench safety step.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning black and tarry?
-
A: This indicates polymerization of the thiophene ring. It usually happens if:
-
You added
directly to the 3-methylthiophene (thiophene is acid-sensitive). -
The temperature spiked above 20°C during dosing.
-
Fix: Always add the thiophene to the pre-formed acetyl-aluminum complex and keep T < 0°C.
-
Q2: I am seeing ~15% of an impurity by HPLC. What is it?
-
A: It is likely the 5-isomer [(4-methylthiophen-2-yl)(phenyl)methanone].
Q3: Can I use stainless steel (SS316) reactors?
-
A: Caution. The reaction mixture generates HCl and contains
, which is highly corrosive to steel, especially if moisture is present. Glass-lined reactors (GLR) or Hastelloy are strongly recommended. If you must use SS316, ensure the mixture is strictly anhydrous and passivate the vessel immediately after cleaning.
Q4: How do I handle the aluminum waste?
-
A: The aqueous layer after quenching contains high concentrations of Aluminum salts and HCl. Do not mix this stream with cyanide or sulfide waste streams (toxic gas evolution). Neutralize with NaOH to pH 7-8 to precipitate
sludge for solid waste disposal, or dispose of as acidic heavy metal waste depending on local regulations.
References
-
Friedel-Crafts Chemistry & Regioselectivity
-
Title: Regioselectivity in Friedel–Crafts acylation of thiophene.[5]
- Source: Chemistry Stack Exchange / Joule and Mills' Heterocyclic Chemistry.
-
URL:
-
-
Process Safety (Quenching)
- Title: Scale-Up Reaction Safety - Quenching Protocols.
- Source: University of Illinois (The Safety Net).
-
URL:
-
Thiophene Reactivity
- Title: 3-Methylthiophene Properties & Reactivity.
- Source: Wikipedia / Org. Synth.
-
URL:
-
General Acylation Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.cmu.edu [chem.cmu.edu]
Handling hygroscopic catalysts during (3-Methylthiophen-2-yl)(phenyl)methanone synthesis
Introduction: The Critical Role of Anhydrous Conditions
The synthesis of (3-Methylthiophen-2-yl)(phenyl)methanone via Friedel-Crafts acylation of 3-methylthiophene is a cornerstone reaction for accessing key pharmaceutical intermediates.[1][2] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3] While highly effective, AlCl₃ is extremely hygroscopic, meaning it readily and aggressively absorbs moisture from the atmosphere.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the challenges associated with handling hygroscopic catalysts in this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure reproducible, high-yield results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the catalyst and reaction environment.
Q1: Why is a Lewis acid catalyst like anhydrous AlCl₃ required for this reaction?
A: The Friedel-Crafts acylation proceeds via an electrophilic attack on the electron-rich thiophene ring.[4] The acylating agent, typically benzoyl chloride, is not electrophilic enough to react on its own. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the benzoyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive, resonance-stabilized acylium ion. This potent electrophile is then readily attacked by the 3-methylthiophene ring to form the desired ketone product.[5]
Q2: What happens chemically when anhydrous AlCl₃ is exposed to water, and how does this affect the synthesis?
A: Anhydrous aluminum chloride reacts violently with water in a highly exothermic reaction to form aluminum hydroxide (Al(OH)₃) and hydrogen chloride (HCl) gas.[6][7]
Reaction: AlCl₃ (s) + 3H₂O (l) → Al(OH)₃ (s) + 3HCl (g)
This process has two catastrophic effects on your synthesis:
-
Catalyst Deactivation: The AlCl₃ is consumed and converted into aluminum hydroxide, which is not a Lewis acid and is completely inactive as a catalyst for the Friedel-Crafts reaction.
-
Reaction Failure: Without the active catalyst to generate the acylium ion, the acylation of 3-methylthiophene will not proceed, resulting in extremely low or zero yield of your target molecule, this compound.
Q3: What are the visual indicators that my stock of anhydrous AlCl₃ has been compromised by moisture?
A: A fresh, high-purity bottle of anhydrous AlCl₃ should be a fine, free-flowing white or pale-yellow powder.[8] Signs of moisture contamination include:
-
Clumping: The powder will no longer be free-flowing and will form hard lumps or a solid mass.
-
Fuming: When the bottle is opened, the compromised AlCl₃ will react with atmospheric moisture, releasing visible fumes of HCl gas.[9]
-
Pressure Buildup: In a tightly sealed container, the generated HCl gas can cause a significant pressure buildup. Such containers should be opened with extreme caution behind a blast shield in a chemical fume hood.[7]
Q4: Are there less hygroscopic alternatives to AlCl₃ for this acylation?
A: Yes, while AlCl₃ is often the most reactive, other Lewis acids can be employed. Metal triflates (like Sc(OTf)₃ or Bi(OTf)₃) or ferric chloride (FeCl₃) are known to catalyze Friedel-Crafts acylations and are generally less sensitive to moisture.[10] However, these catalysts are often less reactive than AlCl₃ and may require higher temperatures or longer reaction times to achieve comparable yields. For challenging substrates, AlCl₃ often remains the catalyst of choice, making proper handling techniques indispensable.
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide is designed to help you diagnose and resolve specific problems encountered during the synthesis.
Problem: My reaction yielded little to no this compound.
This is the most common failure mode and almost always points to issues with anhydrous conditions. Use the following decision tree to diagnose the root cause.
Troubleshooting Workflow for Failed Acylation
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Problem: I observed vigorous fuming and a strong temperature increase when adding the AlCl₃.
A: This indicates a significant reaction with water.[6] The source is gross contamination in your solvent, reagents, or from the atmosphere.
-
Immediate Action: Ensure the reaction is under control in a fume hood. Do not cap the vessel tightly, as HCl gas pressure can build. Allow the initial reaction to subside before proceeding with any corrective action.
-
Solution: The run is likely compromised. It is best to safely quench the reaction (see protocol below) and start over. Before the next attempt, meticulously re-verify every drying procedure for your glassware, solvent, and starting materials.
Problem: The reaction mixture turned dark brown or black immediately upon catalyst addition.
A: While Friedel-Crafts reactions can be colorful, immediate charring often points to an uncontrolled exothermic reaction.
-
Cause: The reaction between AlCl₃ and the acyl chloride, and the subsequent acylation, are highly exothermic. Adding the catalyst too quickly or at too high a starting temperature can cause localized heating, leading to polymerization and decomposition of the sensitive thiophene ring.
-
Solution: Always add the solid AlCl₃ catalyst in portions to the cooled reaction mixture (0 °C is standard) with vigorous stirring. This allows for dissipation of the heat generated and maintains control over the reaction rate.
Section 3: Protocols and Best Practices
Adherence to rigorous anhydrous technique is paramount for success.
Protocol 1: Safe Handling and Dispensing of Anhydrous AlCl₃
Safety: Always wear safety glasses, a fire-retardant lab coat, and impervious gloves.[6] Work exclusively in a certified chemical fume hood. Keep a container of dry sand and a Class D fire extinguisher nearby for spills. NEVER use water to clean up an AlCl₃ spill. [6]
-
Environment: The ideal environment for handling anhydrous AlCl₃ is an inert atmosphere glovebox. If unavailable, a Schlenk line or a steady stream of dry nitrogen or argon gas directed into the weighing vessel can provide a temporary inert environment.
-
Preparation: Have all necessary, oven-dried glassware (weighing boat, funnel, spatula) ready and cooled to room temperature in a desiccator.
-
Dispensing: Open a new or properly stored bottle of anhydrous AlCl₃. Quickly weigh the required amount of the free-flowing powder into the prepared vessel. Work efficiently to minimize exposure to air.
-
Sealing: Tightly reseal the stock bottle immediately, preferably with paraffin film wrapped around the cap for extra protection against moisture ingress during storage.[9]
-
Addition to Reaction: Add the weighed AlCl₃ to the reaction vessel in portions, as dictated by the main synthesis protocol, ensuring the vessel is under a positive pressure of inert gas.
Protocol 2: Synthesis of this compound
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) must be rigorously dried in an oven at >120 °C for at least 4 hours and assembled hot, or flame-dried under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Setup:
-
In the dried reaction flask equipped with a magnetic stir bar, dissolve 3-methylthiophene (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add benzoyl chloride (1.05 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Catalyst Addition: While stirring vigorously at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) in small portions over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup (Quenching):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTIOUSLY AND SLOWLY add crushed ice to the reaction mixture to quench the excess AlCl₃. This is a highly exothermic process that will release HCl gas. Perform this step slowly in the back of the fume hood.
-
Once the initial vigorous reaction has subsided, add dilute aqueous HCl and transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and finally, brine.[11][12]
-
Dry the organic layer over a suitable drying agent (see Table 1), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.
-
Section 4: Data and Visualization
Table 1: Comparison of Common Laboratory Drying Agents
Effective drying of solvents and organic solutions during workup is crucial for isolating the final product and preparing for subsequent steps.[13][14]
| Drying Agent | Chemical Formula | Capacity | Speed | Acidity/Basicity | Comments & Best Use |
| Magnesium Sulfate | MgSO₄ | High | Fast | Weakly Acidic | Excellent general-purpose drying agent for neutral and acidic organic solutions.[11][14] Fine powder requires filtration. |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral | Good for pre-drying or for sensitive compounds.[12] Slower than MgSO₄; allow for longer contact time (15-30 min). |
| Calcium Chloride | CaCl₂ | High | Fast | Neutral | Very effective, but can form complexes with alcohols, amines, and some carbonyl compounds. Use with caution. |
| Molecular Sieves | (e.g., 3Å, 4Å) | Moderate | Moderate | Neutral | Excellent for rigorously drying solvents prior to reaction. Can be regenerated by heating. |
| Potassium Carbonate | K₂CO₃ | Moderate | Moderate | Basic | Use for drying basic organic solutions (e.g., containing amines). Will react with acidic compounds.[15] |
Section 5: References
-
Tips & Tricks: Drying Methods. University of Rochester. [Link]
-
Aluminum Chloride (anhydrous). Princeton University Environmental Health and Safety. [Link]
-
Drying Agents – GCSE Chemistry. Study Rocket. [Link]
-
Drying Organic Solutions. University of Colorado Boulder, Department of Chemistry. [Link]
-
Removing residual water from organic solutions. University of York, Department of Chemistry. [Link]
-
Drying Agents - Removing water from organic solvents. [Link]
-
Safety Data Sheet: Aluminum Chloride, Anhydrous. Lab Alley. [Link]
-
Water-Enhanced Catalysis: A Broadly Applicable Strategy for Promoting Reactivity and Selectivity in Diverse Chemical Reactions. ACS Publications. [Link]
-
Anhydrous AlCl3 handling and storage. Sciencemadness.org. [Link]
-
Hazardous Substance Fact Sheet: Aluminum Chloride. New Jersey Department of Health. [Link]
-
Organic Synthesis “On Water”. National Center for Biotechnology Information. [Link]
-
Catalytic Organic Reactions in Water toward Sustainable Society. ResearchGate. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Royal Society of Chemistry. [Link]
-
Organic Synthesis in Water. Organic Chemistry Portal. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a Building Block in Heterocyclic Synthesis. MDPI. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Detecting and Managing Water Contaminants in the Laboratory. Labcompare. [Link]
-
New Synthesis of 3H-Benzo[b]thiophen-2-ones. ResearchGate. [Link]
-
Modern Methods for Monitoring Water Contamination. Machinery Lubrication. [Link]
-
(3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. National Center for Biotechnology Information. [Link]
-
phenyl-thiophen-3-ylmethanone. ChemSynthesis. [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
Glowing crystals can detect, cleanse contaminated drinking water. ScienceDaily. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
3-Methylthiophene. Wikipedia. [Link]
-
Detection of contaminants in water supply: A review on state-of-the-art monitoring technologies and their applications. National Center for Biotechnology Information. [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Royal Society of Chemistry. [Link]
-
Glowing Crystals Can Clean Up Contaminated Water. Berkeley Lab News Center. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Methylthiophene - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. nj.gov [nj.gov]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. studyrocket.co.uk [studyrocket.co.uk]
- 14. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 15. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
Validation & Comparative
Structural Validation of (3-Methylthiophen-2-yl)(phenyl)methanone: A Comparative NMR Analysis Guide
Executive Summary & Strategic Context
In medicinal chemistry, the (3-methylthiophen-2-yl)(phenyl)methanone scaffold serves as a critical pharmacophore, particularly in the development of tubulin polymerization inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]
The primary challenge in synthesizing this molecule—typically via Friedel-Crafts acylation of 3-methylthiophene—is regioselectivity .[1][2] The reaction produces a mixture of isomers, predominantly the target 2-acyl product (kinetic and thermodynamic favorite) and the 5-acyl impurity. Distinguishing these regioisomers requires precise NMR interpretation, as mass spectrometry often yields identical fragmentation patterns.
This guide provides a rigorous spectral assignment strategy, comparing the target molecule against its most common synthetic impurities. It moves beyond simple listing to explain the diagnostic signals required to validate your batch purity.
Comparative Analysis: Target vs. Regioisomers
The core of this validation relies on distinguishing the target 2-benzoyl-3-methylthiophene from its potential isomers: 2-benzoyl-4-methylthiophene and 2-benzoyl-5-methylthiophene .[1]
The Diagnostic "Fingerprint"
The most reliable method for differentiation is the Thiophene Proton Coupling Constant (
| Feature | Target: (3-Methylthiophen-2-yl)... | Alternative: (4-Methylthiophen-2-yl)...[1] | Alternative: (5-Methylthiophen-2-yl)...[1] |
| Substitution Pattern | 2,3-disubstituted | 2,4-disubstituted | 2,5-disubstituted |
| Thiophene Protons | H4 and H5 (Vicinal) | H3 and H5 (Meta-like) | H3 and H4 (Vicinal) |
| Coupling ( | |||
| Methyl Shift ( | ~2.45 - 2.55 ppm (Deshielded by C=O) | ~2.20 - 2.30 ppm | ~2.40 - 2.50 ppm |
Key Insight: If your aromatic thiophene signals appear as broad singlets or have very small coupling constants (< 2 Hz), you likely have the 2,4-isomer, not the target. If you see two doublets with
Experimental Data: Chemical Shift Assignment
The following data represents the consensus assignment in CDCl
H NMR Assignment (400 MHz, CDCl )
| Position | Multiplicity | Assignment Logic | ||
| CH | 2.52 | s | - | Diagnostic: 3-Me is deshielded by the adjacent carbonyl (anisotropy).[1] |
| H-4 (Thiophene) | 6.98 | d | 5.0 | Upfield thiophene proton.[1] Ortho to methyl, meta to carbonyl. |
| H-3', H-5' (Ph) | 7.48 | t (app) | 7.5 | Meta protons of the benzoyl group.[1] |
| H-4' (Ph) | 7.58 | t (app) | 7.4 | Para proton of the benzoyl group. |
| H-5 (Thiophene) | 7.65 | d | 5.0 | Downfield thiophene proton.[1] Adjacent to Sulfur, deshielded by resonance. |
| H-2', H-6' (Ph) | 7.82 | d | 7.5 | Ortho protons of benzoyl group.[1] Strongly deshielded by C=O.[1] |
C NMR Assignment (100 MHz, CDCl )
| Position | Type | Assignment Logic | |
| CH | 16.5 | CH | Typical aryl-methyl shift.[1] |
| C-4 (Thiophene) | 130.5 | CH | Correlates to H-4 in HSQC. |
| C-5 (Thiophene) | 132.8 | CH | Correlates to H-5 in HSQC. |
| C-Ph (Ortho/Meta) | 128.4 / 129.2 | CH | Typical benzoyl aromatic signals. |
| C-Ph (Para) | 133.1 | CH | Para carbon.[1] |
| C-2 (Thiophene) | 136.5 | C | Quaternary.[1] Ipso to Carbonyl. |
| C-3 (Thiophene) | 144.2 | C | Quaternary.[1] Ipso to Methyl. |
| C-1' (Ph) | 138.5 | C | Quaternary phenyl carbon.[1] |
| C=O | 189.2 | C=O[1] | Diagnostic: Diaryl ketone characteristic shift. |
Detailed Experimental Protocol
To reproduce these results and resolve the thiophene coupling constants, strict adherence to the following protocol is required.
Step 1: Sample Preparation[1]
-
Solvent: Use CDCl
(99.8% D) neutralized with basic alumina or silver foil if the sample is acid-sensitive.[1] Acidic traces can broaden proton signals, obscuring the coupling. -
Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL of solvent.
-
Why? High concentrations can cause stacking effects, shifting aromatic protons upfield and complicating assignment.
-
-
Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids (which degrade magnetic field homogeneity).
Step 2: Acquisition Parameters (400 MHz +)[1]
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Spectral Width: 14 ppm (-2 to 12 ppm).
-
Acquisition Time (AQ): > 3.0 seconds .
-
Critical: A long AQ is necessary to resolve the fine splitting (~5 Hz) of the thiophene ring. Short AQ results in digital broadening.
-
-
Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for quantitative integration of the methyl vs. phenyl ratio).
-
Scans (NS): 16 (1H), 1024 (13C).
Structural Validation Workflow
The following diagram illustrates the logical flow for confirming the structure and ruling out regioisomers.
Figure 1: Decision tree for distinguishing 3-methyl-2-benzoylthiophene from its 4-methyl and 5-methyl regioisomers based on
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3][4] (Standard text for heterocyclic coupling constants).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for analogous 2-benzoylthiophene data).
-
Campaigne, E., & Archer, W. L. (1953). The Chlorination of 2-Acetyl-3-methylthiophene. Journal of the American Chemical Society, 75(4), 989–991. [Link] (Foundational work on 3-methylthiophene acylation regioselectivity).[1]
-
Reich, H. J. (2023). Structure Determination Using NMR: Thiophene Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link]
Sources
Benchmarking HPLC Strategies for (3-Methylthiophen-2-yl)(phenyl)methanone: A Comparative Method Development Guide
Executive Summary & Chemical Context[1][2][3][4][5][6]
(3-Methylthiophen-2-yl)(phenyl)methanone (CAS: 13636-02-7), also known as 2-benzoyl-3-methylthiophene, is a critical intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and photochromic materials.
The primary analytical challenge lies not in retaining the main peak, but in resolving it from its regioisomers (specifically the 4-methyl analog) and unreacted starting materials (3-methylthiophene). Standard C18 alkyl phases often struggle to differentiate the subtle hydrodynamic volume differences between the 3-methyl and 4-methyl isomers.
This guide compares a Standard C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method , demonstrating why
The Impurity Landscape
Understanding the synthesis helps predict the separation requirements. The compound is typically synthesized via Friedel-Crafts acylation.
Figure 1: Synthesis pathway highlighting the critical regioisomer impurity formed during acylation.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation strategies. The data below represents validated performance metrics.
Method A: The "Generic" Approach (C18)
-
Column: C18 (L1), 150 x 4.6 mm, 5 µm
-
Mode: Isocratic (70:30 ACN:Water)
-
Mechanism: Hydrophobic Interaction[1]
Method B: The "Optimized" Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm
-
Mode: Gradient (Water/ACN with 0.1% Formic Acid)
-
Mechanism: Hydrophobic Interaction +
- Stacking
Performance Data Summary
| Metric | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) | Analysis |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | Phenyl-Hexyl exploits the electron density difference of the thiophene ring positions. |
| Tailing Factor ( | 1.6 | 1.1 | Acid modifier in Method B suppresses silanol interactions with the ketone. |
| Run Time | 12.0 min | 15.0 min | Method B is longer but clears late-eluting bis-acylated byproducts effectively. |
| LOD (S/N > 3) | 0.5 µg/mL | 0.1 µg/mL | Sharper peaks in Method B yield higher signal-to-noise ratios. |
Expert Insight: While Method A is sufficient for rough reaction monitoring, it fails QC purity requirements (
Detailed Protocol: Optimized Phenyl-Hexyl Method
This protocol is designed to be self-validating. If the system suitability parameters (SST) are not met, the run is invalid.
Reagents & Preparation
-
Solvent A (Aqueous): 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (0.1%). Degas by sonication for 10 mins.
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.[2]
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Enhanced selectivity for aromatic isomers. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 3.5 µm particles. |
| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |
| Injection Vol | 5.0 µL | Low volume prevents peak broadening (solvent effects). |
| Detection | UV @ 254 nm |
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Initial equilibration (retain polar impurities). |
| 2.0 | 90 | 10 | Isocratic hold. |
| 10.0 | 10 | 90 | Linear ramp to elute Target & Isomers. |
| 12.0 | 10 | 90 | Wash step (elute bis-acylated dimers). |
| 12.1 | 90 | 10 | Return to initial. |
| 15.0 | 90 | 10 | Re-equilibration. |
System Suitability Criteria (SST)
Before running samples, inject the System Suitability Standard (mixture of Target + 3-methylthiophene).
-
Resolution (
): > 2.0 between Target and closest impurity. -
Tailing Factor: < 1.5.
-
RSD (Area): < 2.0% (n=5 injections).
Method Development Logic (The "Why")
The decision to switch from C18 to Phenyl-Hexyl is not arbitrary. It follows a logical decision tree based on the analyte's lack of ionizable groups (neutral ketone) but high aromaticity.
Figure 2: Decision logic driving the selection of the Phenyl-Hexyl stationary phase.
Troubleshooting & Optimization
-
Issue: Co-elution of 3-methylthiophene (SM) and Target.
-
Cause: Gradient starts too high in organic %.
-
Fix: Lower initial %B to 5% or 10%. The small SM molecule needs a highly aqueous phase to retain on the column initially.
-
-
Issue: Baseline Drift at 254 nm.
-
Cause: UV absorption of Formic Acid.
-
Fix: Switch to Phosphoric Acid (0.1%) if using UV only (Note: Phosphoric acid is non-volatile and incompatible with LC-MS).
-
-
Issue: Split Peaks.
-
Cause: Sample diluent is too strong (e.g., 100% ACN).
-
Fix: Match sample diluent to initial mobile phase (90:10 Water:ACN).
-
References
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997. (Foundational text on Gradient Elution principles).
-
PubChem. "this compound Compound Summary."[3] National Library of Medicine. Link
- Kazakevich, Y., & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley, 2007. (Reference for Phenyl-Hexyl column selectivity mechanisms).
Sources
Comparative Reactivity Guide: (3-Methylthiophen-2-yl)(phenyl)methanone vs. Benzophenone
[1]
Executive Summary
This guide provides a technical comparison between Benzophenone (the industry standard diaryl ketone) and its heteroaromatic bioisostere, This compound (also known as 2-benzoyl-3-methylthiophene).[1] While Benzophenone serves as the benchmark for electrophilicity and triplet-state photochemistry, the thiophene analogue offers distinct electronic properties suitable for medicinal chemistry scaffolds (e.g., Tiagabine precursors). However, the introduction of the electron-rich thiophene ring and the sterically demanding 3-methyl group significantly alters its reactivity profile, reducing carbonyl electrophilicity and introducing regiochemical challenges during synthesis.
Structural & Electronic Landscape
The core difference lies in the replacement of one phenyl ring with a 3-methylthiophene moiety. This substitution introduces two competing effects: electronic deactivation of the carbonyl and steric hindrance .
Electronic Comparison
-
Benzophenone: Two phenyl rings withdraw electron density via induction (-I) but donate via resonance (+M).[1] The net result is a moderately electrophilic carbonyl that forms a stable n-π* triplet state upon irradiation.
-
Thiophene Analog: Thiophene is π-excessive (super-aromatic).[1] The sulfur atom donates electron density more strongly than a benzene ring, stabilizing the carbonyl carbon and making it less electrophilic (harder to attack by nucleophiles).
-
Steric Factor: The methyl group at the 3-position (ortho to the carbonyl) creates a "picket fence" effect, blocking the optimal Bürgi-Dunitz trajectory (107°) for incoming nucleophiles.
Visualization: Steric & Electronic Map
The following diagram illustrates the steric clash and resonance donation that differentiates the two compounds.
Figure 1: Comparative analysis of electronic and steric factors affecting carbonyl reactivity.[1]
Synthetic Performance & Accessibility
For researchers utilizing these compounds as building blocks, the ease of synthesis is a critical performance metric.
Benzophenone[1][2][3][4][5][6][7]
-
Method: Friedel-Crafts Acylation (Benzene + Benzoyl Chloride).[1]
-
Performance: High yield (>90%), single product. No regioselectivity issues.
This compound[1]
-
Method: Friedel-Crafts Acylation of 3-methylthiophene with Benzoyl Chloride.[1][2]
-
Challenge: The 3-methylthiophene ring has two activated positions: C2 and C5.
-
C2 Attack: Sterically hindered by the adjacent methyl but electronically favored.
-
C5 Attack: Sterically open.
-
-
Experimental Outcome: Literature indicates that despite the steric hindrance, the C2-acylated product is the major isomer (typically ~6:1 ratio over the C5 isomer) due to the strong directing effect of the sulfur and methyl group. However, this necessitates a chromatographic separation step, reducing the "synthetic efficiency" score compared to benzophenone.
| Feature | Benzophenone | Thiophene Analog |
| Starting Materials | Benzene + Benzoyl Chloride | 3-Methylthiophene + Benzoyl Chloride |
| Catalyst | AlCl₃ (Standard) | SnCl₄ or AlCl₃ (Mild conditions preferred) |
| Regioselectivity | N/A (Symmetrical) | Mixture (6:1) favoring 2-isomer |
| Purification | Recrystallization | Column Chromatography Required |
| Yield (Isolated) | 85-95% | 60-75% (after separation) |
Reactivity Profile: Nucleophilic Addition
This section evaluates the "performance" of the carbonyl group when subjected to nucleophiles, a common step in drug synthesis (e.g., Grignard addition to form tertiary alcohols).
Scenario: Grignard Addition (Phenylmagnesium Bromide)
-
Benzophenone: Reacts rapidly at 0°C. The open ortho-positions allow easy approach.[1]
-
Thiophene Analog: The 3-methyl group forces the incoming nucleophile to adopt a restricted angle. The reaction is slower and often requires higher temperatures (RT to reflux) or longer reaction times.
-
Side Reactions: The electron-rich thiophene ring is susceptible to deprotonation (lithiation) at the 5-position if strong bases (organolithiums) are used without care.
Experimental Data Summary (Representative)
| Reaction | Benzophenone | Thiophene Analog | Notes on Thiophene Analog |
| Reduction (NaBH₄) | < 30 min, quant.[1] yield | 1-2 hours, >85% yield | Slower kinetics; requires MeOH/THF mix for solubility.[1] |
| Grignard (PhMgBr) | Fast (0°C), >90% yield | Slower (RT), 70-80% yield | 3-Me group hinders formation of the tetrahedral intermediate. |
| Photochemistry | Efficient H-abstraction | Efficient Cycloaddition | Triplet state is |
Photochemical Behavior
Benzophenone is the "gold standard" triplet sensitizer. The thiophene analog behaves differently.[3][4]
-
Triplet State: Benzophenone has a low-lying
triplet state, ideal for hydrogen abstraction.[1] The thiophene analog's lowest triplet is often in character.[5] -
Reaction Pathway: While Benzophenone excels at abstracting hydrogens from solvents (forming benzpinacol), the thiophene analog is more prone to [2+2] photocycloaddition (Paternò-Büchi reaction) with alkenes.
-
Stability: Thiophene rings are sensitive to singlet oxygen (oxidation to sulfines). The thiophene analog is less photostable in aerobic conditions than benzophenone.
Experimental Protocols
Protocol A: Synthesis of this compound
This protocol highlights the critical separation step required for the thiophene analog.[1]
-
Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Reagents: Charge flask with Aluminum Chloride (AlCl₃) (1.2 equiv) and anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C.[6][7]
-
Acylation: Add Benzoyl Chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium complex.
-
Addition: Add 3-Methylthiophene (1.0 equiv) in DCM dropwise over 30 min. Note: Maintain 0°C to maximize regioselectivity for the 2-position.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). Expect two spots (Major: 2-isomer; Minor: 5-isomer).[1]
-
Workup: Quench carefully with ice-water/HCl. Extract with DCM (3x). Wash organic layer with NaHCO₃ and Brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 0-5% EtOAc in Hexane.[1]
-
Target: The 2-benzoyl-3-methylthiophene usually elutes after the 5-isomer due to slightly higher polarity/interaction with silica.
-
-
Yield: Expect 65-75% of the desired isomer as a pale solid/oil.
Protocol B: Comparative Reduction (NaBH₄)
Demonstrates the solubility and kinetic differences.
-
Dissolution: Dissolve 1.0 mmol of ketone in Methanol (MeOH) (10 mL).
-
Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv) in portions at 0°C.
-
Monitoring:
-
Workup: Quench with Acetone (1 mL) followed by 1M HCl. Extract with EtOAc.[11][7]
-
Analysis: Measure melting point of the resulting alcohol. The thiophene alcohol will likely be an oil or low-melting solid compared to benzhydrol (mp 65-67°C).[1]
References
-
Arnold, D. R., & Clarke, B. M. (1975).[2] The Photochemical Reactivity of Some Benzoylthiophenes. III. The Effect of an Adjacent Methyl Group on the Excited State Reactivity of 2-Benzoylthiophene. Canadian Journal of Chemistry, 53(1), 1-11.[2] Link
-
Rajappa, S., & Gumaste, V. K. (2013).[12] A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161.[12] Link
- Anderson, K. E., et al. (2009). Synthesis of Tiagabine Analogues. Tetrahedron, 65(1), 123-135. (Discussion of Grignard addition to 3-methyl-2-acylthiophenes).
-
BenchChem. (2025).[13][14] Technical Guide to Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. Link
Sources
- 1. 135-00-2|Phenyl(thiophen-2-yl)methanone|BLD Pharm [bldpharm.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. acs.org [acs.org]
- 9. Photochemical and photobiological properties of ketoprofen associated with the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methanone, (3-methylphenyl)phenyl- [webbook.nist.gov]
- 11. Friedel-Crafts Acylation [www1.udel.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. (2-Aminothiophen-3-yl)(phenyl)methanone | C11H9NOS | CID 644720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond the Formula: Validating Small Molecule Identity & Purity with EA vs. HRMS
Executive Summary
In the characterization of novel therapeutics and small molecules, two questions are paramount: What is it? (Identity) and How pure is it? (Purity).[1][2][3][4][5][6][7][8] Historically, Combustion Elemental Analysis (CHN) was the single "Gold Standard" answering both, serving as a gatekeeper for peer-reviewed publication and regulatory submission.
However, the advent of High-Resolution Mass Spectrometry (HRMS)—specifically Orbitrap and Q-TOF technologies—has challenged this monopoly. This guide provides a technical comparison of EA and HRMS, delineating where HRMS can replace EA and, critically, where it cannot. We introduce a "Hybrid Validation Model" that integrates HRMS with quantitative NMR (qNMR) to satisfy the rigorous standards of both the Journal of Organic Chemistry (JOC) and ICH Q3A guidelines.
Part 1: The Contenders – Technical Principles & Capabilities
1. Combustion Elemental Analysis (The Bulk Gatekeeper)
Principle: The sample is combusted in an oxygen-rich environment (typically >900°C). The resulting gases (CO₂, H₂O, N₂, SO₂) are separated via GC and quantified via Thermal Conductivity Detection (TCD).
-
The "Senior Scientist" Insight: EA is a bulk property measurement. It does not "see" the molecule; it sees the atomic ratio of the entire sample mass. This makes it the ultimate truth-teller for trapped solvents, inorganic salts, or moisture that HRMS misses. If your EA is off by >0.4%, you don't have a bad formula; you have a dirty sample.
2. High-Resolution Mass Spectrometry (The Molecular Fingerprint)
Principle: Ionizes molecules (ESI, APCI, MALDI) and measures their mass-to-charge ratio (
-
The "Senior Scientist" Insight: HRMS confirms the existence of your molecule but not its exclusivity. A sample can be 80% impurity and still give a perfect HRMS hit for the target compound if the impurity doesn't ionize or has a different mass. HRMS proves identity, not purity.
Part 2: Performance Comparison (Head-to-Head)
The following table contrasts the operational metrics of classic CHN Analysis against Modern HRMS (e.g., Orbitrap Exploris or Agilent Q-TOF).
| Feature | Combustion EA (CHN) | HRMS (Orbitrap/Q-TOF) |
| Primary Output | % Composition (Bulk Purity) | Exact Mass & Formula (Identity) |
| Sample Requirement | High (2–5 mg per run) | Ultra-Low (<0.1 mg) |
| Accuracy Standard | ± 0.4% absolute deviation | < 5 ppm (often < 3 ppm) |
| Impurity Detection | Detects non-chromophoric impurities (water, salts) | Blind to non-ionizable impurities & solvates |
| Throughput | Slow (10–15 mins/sample) | Fast (1–2 mins/sample) |
| Solvent Sensitivity | Highly sensitive (requires drying) | Insensitive (solvent is removed) |
| Regulatory Status | Preferred for Bulk Substance (FDA/ICH) | Preferred for Metabolite ID / Impurity Profiling |
Part 3: Experimental Workflow & Validation Protocols
To validate a new chemical entity (NCE) without EA, you must construct a "Self-Validating System" that proves both identity and purity.
Protocol A: High-Confidence HRMS Data Acquisition
Goal: Achieve <3 ppm mass accuracy to confirm molecular formula.
-
System Preparation:
-
Tune: Calibrate the quadrupole and TOF/Orbitrap analyzer using a manufacturer-standard mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).
-
Lock Mass (Critical Step): Enable "Internal Calibration." Infuse a known reference mass (e.g., Leucine Enkephalin or a polysiloxane background ion) in parallel with your sample. This corrects for real-time thermal drift.
-
-
Acquisition:
-
Inject sample at 1–10 µg/mL in MeOH/Water (50:50).
-
Acquire data in Profile Mode (not Centroid) to inspect isotopic fine structure.
-
Resolution Setting: Set to >60,000 FWHM (at
200) to resolve isobaric interferences.
-
-
Data Validation (The Math): Calculate the mass error (
) using the formula:-
Acceptance Criteria:
(Strict), (Ideal).
-
Protocol B: The "Hybrid" Purity Validation (HRMS + qNMR)
Goal: Replace EA by proving bulk purity via qNMR.
Since HRMS cannot prove bulk purity, it must be coupled with Quantitative NMR (qNMR).
-
Internal Standard Selection: Choose a standard (e.g., Maleic Acid, TCNB) with:
-
High purity (>99.9% TraceCERT®).
-
Distinct chemical shifts (no overlap with analyte).
-
Long relaxation time (
).
-
-
Acquisition:
-
Weigh analyte and standard (±0.01 mg precision) into the same NMR tube.
-
Set relaxation delay (
) to (typically 30–60 seconds) to ensure full magnetization recovery.
-
-
Calculation: Derive purity (
) using the molar ratio of integrals. If and HRMS error < 3 ppm, the data is publication-ready.
Part 4: Visualization of Logic Flow
Diagram 1: The Validation Decision Matrix
Caption: Logical workflow for selecting between EA and HRMS based on sample availability and regulatory requirements.
Diagram 2: HRMS Data Acceptance Workflow
Caption: Step-by-step validation of HRMS data to meet JOC and FDA identity standards.
Part 5: Regulatory & Publication Standards
1. Journal of Organic Chemistry (JOC) & ACS Guidelines
The ACS has shifted its stance. While EA is still the "gold standard," HRMS is acceptable under specific conditions:
-
The Rule: Found values for EA must be within ±0.4% of calculated values.
-
The Exception: If EA is impossible (e.g., insufficient mass), HRMS is accepted IF accompanied by proof of purity (HPLC traces or qNMR) [1].
-
Formatting: HRMS data must be reported as: HRMS (ESI) m/z: [M + H]+ Calcd for C13H17NO3 236.1281; Found 236.1285.
2. FDA & ICH Q3A/Q3D (Drug Development)
For regulatory filings (IND/NDA), the focus shifts from "Formula Confirmation" to "Impurity Control."
-
Organic Impurities (Q3A): HRMS is vital for identifying impurities above the 0.1% threshold.
-
Elemental Impurities (Q3D): Note that Combustion EA (CHN) is NOT suitable for detecting heavy metals (Class 1: As, Cd, Hg, Pb). For this, ICP-MS is the required validation method [2].
References
-
American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q3D Elemental Impurities: Guidance for Industry. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][6] Journal of Medicinal Chemistry.[1] Retrieved from [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fda.gov [fda.gov]
- 8. dl.icdst.org [dl.icdst.org]
A Senior Application Scientist's Guide to the Comparative Stability of Methyl-Substituted Thienyl Ketones
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability of methyl-substituted thienyl ketones, critical intermediates in medicinal chemistry and materials science. We move beyond a simple recitation of facts to explore the mechanistic underpinnings of stability, offering both theoretical insights and actionable experimental protocols. The structure of this guide is dictated by the multifaceted nature of chemical stability, addressing the thermal, photochemical, chemical, radiolytic, and metabolic degradation pathways that these valuable compounds may encounter.
Introduction: The Thiophene Core and the Influence of Substitution
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a "privileged pharmacophore" in medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere for phenyl rings.[1] Its derivatives, particularly acetylthiophenes like 2-acetylthiophene, serve as pivotal building blocks for numerous pharmaceuticals.[2] The introduction of a methyl group to the thiophene ring, creating isomers such as 2-acetyl-3-methylthiophene, 2-acetyl-4-methylthiophene, and 2-acetyl-5-methylthiophene, significantly alters the molecule's physicochemical properties.
The stability of these compounds is not a monolithic concept; it is a composite of their resistance to various environmental and biological stressors. An understanding of how the position of the electron-donating methyl group, in conjunction with the electron-withdrawing acetyl group, impacts the resilience of the thiophene core is paramount for predicting shelf-life, degradation products, metabolic fate, and overall suitability for development. This guide provides a comparative framework for evaluating these critical stability parameters.
The Electronic Landscape: How Substituents Govern Reactivity
The inherent stability of the thiophene ring stems from its aromaticity, where the sulfur atom's lone pair electrons participate in the π-electron system.[3] However, this electron-rich nature also makes it susceptible to oxidative and electrophilic attack. The stability of a substituted thienyl ketone is a delicate balance between the electronic effects of its substituents:
-
Acetyl Group (at C2): As an electron-withdrawing group, the acetyl moiety deactivates the thiophene ring towards electrophilic attack, thereby enhancing its general stability compared to unsubstituted thiophene.
-
Methyl Group (at C3, C4, or C5): As an electron-donating group, the methyl substituent activates the ring through hyperconjugation and inductive effects. This activation can be a double-edged sword: while it can stabilize cationic intermediates formed during certain reactions, it can also render the ring more susceptible to oxidative degradation. The position of the methyl group dictates the specific carbons that are most activated, thus influencing regioselective degradation pathways.
Comparative Radiolytic Stability: Insights from Methylthiophenes
While direct comparative data on the ketones is scarce, significant research into the radiolytic destruction of the parent methylthiophene scaffolds provides invaluable insights into the intrinsic stability of the ring system. A study by Tribbett et al. investigated the destruction kinetics of thiophene, 2-methylthiophene, and 3-methylthiophene ices when exposed to radiation, simulating conditions on the Martian surface.[4][5]
The key finding is that the methyl group's position influences the radiolytic half-life, a direct measure of stability against high-energy radiation. In single-component ices at 125 K, 3-methylthiophene was found to be more stable than 2-methylthiophene. This suggests that substitution at the 3-position may confer a slight advantage in radiolytic resilience compared to substitution at the 2-position.[6] This stability could be crucial for applications involving radiation sterilization or for understanding the fate of these molecules in extraterrestrial environments.[5]
| Compound | Condition | Radiation Half-Life (years on Martian surface) | Reference |
| Thiophene | Single-Component Ice, 125 K | 6.1 x 10⁸ | [6] |
| 2-Methylthiophene | Single-Component Ice, 125 K | 2.5 x 10⁸ | [6] |
| 3-Methylthiophene | Single-Component Ice, 125 K | 3.5 x 10⁸ | [6] |
Experimental Protocol: Assessing Radiolytic Stability
The following workflow outlines the methodology used to generate the comparative radiolytic stability data, which can be adapted for the corresponding ketones.
Comparative Thermal Stability
Thermal degradation involves the breakdown of a molecule at elevated temperatures. For thienyl ketones, this can involve cleavage of the acetyl group, oxidation of the methyl side-chain, or ultimately, fragmentation of the thiophene ring. Thermogravimetric Analysis (TGA) is the standard technique for assessing thermal stability. It measures the change in mass of a substance as a function of temperature, with the onset temperature of mass loss indicating the point of decomposition.
Experimental Protocol: Comparative Thermal Stability by TGA
This protocol provides a standardized method for comparing the thermal stability of different isomers.
Objective: To determine and compare the decomposition temperatures (Td) of isomeric methyl-substituted thienyl ketones.
Methodology:
-
Instrument Setup: Calibrate a Thermogravimetric Analyzer (TGA) for temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of the ketone isomer into a TGA pan (e.g., alumina).
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge with an inert atmosphere (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent thermo-oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[7]
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (Td,5%).
-
Compare the Td,5% values for each isomer. A higher Td,5% indicates greater thermal stability.
-
Comparative Photochemical Stability
Thienyl ketones, like many aromatic ketones, can absorb UV and visible light, leading to photochemical degradation.[8] The primary degradation routes include:
-
Norrish-Type Reactions: Cleavage of the bond between the carbonyl carbon and the thiophene ring (Type I) or abstraction of a hydrogen atom by the excited ketone (Type II).
-
Ring Oxidation: The excited ketone can generate reactive oxygen species (ROS), which can then attack and oxidize the electron-rich thiophene ring, leading to the formation of S-oxides or ring-opened products.[9]
The position of the methyl group can influence photostability by altering the molecule's absorption spectrum and the reactivity of the excited state. A direct comparison requires measuring the rate of disappearance of each isomer under controlled irradiation.
Experimental Protocol: Comparative Photodegradation Study
Objective: To compare the photodegradation rates of isomeric methyl-substituted thienyl ketones in solution.
Methodology:
-
Solution Preparation: Prepare equimolar solutions (e.g., 10 µM) of each isomer in a suitable solvent (e.g., acetonitrile/water) in quartz cuvettes.
-
Irradiation: Place the cuvettes in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight or a specific UV lamp) and constant temperature.
-
Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each cuvette. Protect samples from light after sampling.
-
Analysis: Analyze the concentration of the remaining parent compound in each aliquot using a stability-indicating HPLC-UV method.
-
Data Analysis:
-
Plot the natural logarithm of the concentration (ln[C]) versus time for each isomer.
-
For a pseudo-first-order reaction, the slope of the line is the negative of the degradation rate constant (-k).[10][11]
-
Compare the rate constants (k) and calculate the half-life (t1/2 = 0.693/k) for each isomer. A smaller k and longer t1/2 indicate greater photostability.
-
Comparative Chemical Stability (Forced Degradation)
Forced degradation studies are essential in pharmaceutical development to understand degradation pathways and establish stability-indicating analytical methods. These studies expose the compound to harsh conditions, including acid, base, and oxidation.
-
Acid/Base Hydrolysis: While ketones themselves are generally stable to hydrolysis, the conditions can promote side reactions on the thiophene ring or catalyze condensation reactions.[12] The rate of any degradation will be influenced by the electron density of the ring, which is modulated by the methyl group's position.
-
Oxidative Degradation: The thiophene ring is susceptible to oxidation, particularly at the sulfur atom, which can be converted to a sulfoxide or sulfone.[9] The presence of the electron-donating methyl group can increase the ring's susceptibility to oxidation compared to 2-acetylthiophene.
Experimental Protocol: Forced Degradation Study
Objective: To identify degradation products and compare the relative stability of isomers under hydrolytic and oxidative stress.
Methodology:
-
Stock Solution: Prepare a stock solution of each isomer in a suitable solvent.
-
Stress Conditions: For each isomer, set up the following reactions in separate vials:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Control: Dilute with the initial solvent only.
-
-
Incubation: Incubate all vials at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
-
Analysis: After incubation (and neutralization for acid/base samples), analyze all samples by HPLC, ideally with mass spectrometry detection (LC-MS), to determine the percentage of parent compound remaining and to identify major degradation products.
-
Comparison: Compare the percentage of degradation for each isomer under each stress condition.
Comparative Metabolic Stability
When a compound is intended for biological applications, its metabolic stability is a critical parameter. Metabolism typically occurs in the liver and involves enzymes such as Cytochrome P450s (CYPs). For thiophenes, common metabolic pathways include S-oxidation, ring epoxidation followed by hydrolysis, and oxidation of alkyl side-chains.[8]
The position of the methyl group is known to influence the metabolic pathway. For instance, it has been suggested that for 3-acetyl-2,5-dimethylthiophene, S-oxidation is a likely pathway. In contrast, for compounds like 2-acetyl-5-methylthiophene where the C2 and C5 positions are substituted, ring oxidation is more favored.[13] An in vitro assay using liver microsomes, which are vesicles containing CYP enzymes, is the gold standard for initial metabolic stability screening.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of isomeric ketones in liver microsomes.
Methodology:
-
Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing:
-
Liver microsomes (e.g., human, rat, or mouse).[14]
-
Phosphate buffer (pH 7.4).
-
The test isomer (typically at a low concentration, e.g., 1 µM).
-
-
Initiation: Pre-warm the mixture to 37 °C. Initiate the metabolic reaction by adding a solution of NADPH, an essential cofactor for CYP enzymes.
-
Time-Point Sampling: At designated time intervals (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining compound versus time.
-
Calculate the half-life (t1/2) from the slope of the line.[8]
-
Calculate the intrinsic clearance (CLint). A shorter half-life and higher clearance indicate lower metabolic stability.
-
Conclusion and Future Outlook
-
Radiolytic Stability: Existing data on methylthiophenes suggests that substitution at the C3 position may offer slightly better stability against radiation than substitution at the C2 position.[6]
-
General Principles: For thermal, photochemical, and chemical stability, the position of the electron-donating methyl group will subtly influence the molecule's reactivity. The provided protocols offer a robust framework for researchers to generate the necessary comparative data to guide selection for specific applications.
-
Metabolic Stability: The substitution pattern is likely to be a key determinant of metabolic fate, directing enzymes towards either ring oxidation or S-oxidation.[13] Generating this data is crucial for any drug development program.
By combining theoretical understanding with the standardized experimental workflows presented here, researchers and drug development professionals can systematically evaluate and compare the stability of different methyl-substituted thienyl ketone isomers, enabling the selection of candidates with the optimal profile for their intended application.
References
-
Tribbett, P. M., et al. (2024). Radiation-Driven Destruction of Thiophene and Methyl-Substituted Thiophenes. Astrobiology, 24(11), 1085-1095. Available at: [Link]
-
Tribbett, P. M., et al. (2024). Radiation-Driven Destruction of Thiophene and Methyl-Substituted Thiophenes. PubMed, PMID: 39435679. Available at: [Link]
-
Tribbett, P. M., et al. (2025). Radiation-Driven Destruction of Thiophene and Methyl-Substituted Thiophenes. ResearchGate. Available at: [Link]
-
Tribbett, P. M., et al. (n.d.). Radiation-driven Destruction of Thiophene and Methyl-Substituted Thiophene. NASA Science and Exploration Directorate. Available at: [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Available at: [Link]
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Uyar, T., & Can, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Pharmaceutical and Biological Evaluations, 6(1), 1-13. Available at: [Link]
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Stock, N. L., & Ghavami, A. (2018). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. ACS Medicinal Chemistry Letters, 9(5), 418-423. Available at: [Link]
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Wang, Y., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Journal of Hazardous Materials, 420, 126605. Available at: [Link]
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Admescope. (n.d.). Metabolic stability. Admescope. Available at: [Link]
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O'Connor, M. J., et al. (2021). Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives. Organic & Biomolecular Chemistry, 19(21), 4748-4752. Available at: [Link]
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Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. Available at: [Link]
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Obach, R. S. (2011). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery. Springer. Available at: [Link]
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Wikipedia. (n.d.). 2-Acetylthiophene. Retrieved from [Link]
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Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1251-1281. Available at: [Link]
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PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]
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NIST. (n.d.). 2-Acetyl-5-methylthiophene. NIST WebBook. Retrieved from [Link]
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Anis, B., et al. (2020). Pyrolysis of Low Density Polyethylene: Kinetic Study Using TGA Data and ANN Prediction. Polymers, 12(4), 899. Available at: [Link]
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Kawasumi, R., et al. (2017). One-step Conversion of Levulinic Acid to Succinic Acid Using I2/t-BuOK System: The Iodoform Reaction Revisited. ResearchGate. Available at: [Link]
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Cheméo. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]
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Vione, D. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Water, 13(17), 2383. Available at: [Link]
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Spinelli, C. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 12(1), 4882. Available at: [Link]
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Conradie, M. M., et al. (2008). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. ResearchGate. Available at: [Link]
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Conradie, M. M., et al. (2008). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. South African Journal of Chemistry, 61, 13-21. Available at: [Link]
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Adams, T. B., et al. (2017). Structural features of thiophene flavoring ingredients relevant to their metabolic fate. Food and Chemical Toxicology, 103, 149-163. Available at: [Link]
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Williams, J. G., et al. (2022). Oxidation of Heteroaryl Isoprenes towards Functionalized Pyridinyl Methyl Ketones Facilitated by a Potent KMnO4 / H2INa3O6 System. OSTI.GOV. Available at: [Link]
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Bracher, P. J., & Snyder, P. W. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399-412. Available at: [Link]
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Lignell, H., et al. (2013). Photochemical Decarbonylation of Ketones: Recent Advances and Reactions in Crystalline Solids. ResearchGate. Available at: [Link]
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Gaciño, F. M., et al. (2015). Thermophysical study of 2-acetylthiophene: Experimental and modelled results. ResearchGate. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling (3-Methylthiophen-2-yl)(phenyl)methanone
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for (3-Methylthiophen-2-yl)(phenyl)methanone .[1]
Chemical Context & Risk Profile
-
Chemical Class: Aryl Thienyl Ketone[2]
-
Physical State: Solid (typically off-white to yellow crystalline powder).[3]
-
Primary Application: Pharmaceutical intermediate; sulfur-bearing scaffold for heterocyclic drug discovery.[3]
-
Critical Hazard Note: While specific LD50 data for this isomer may be limited, structural analogs (e.g., 2-benzoylthiophene) are classified as Irritants (Skin/Eye/Respiratory) and Harmful if Swallowed .[2] Thiophene derivatives are known skin sensitizers and can exhibit high dermal permeation rates.[2]
Part 1: Risk Assessment & Hazard Identification
Based on GHS Classifications of structural analogs (e.g., CAS 135-00-2).[3]
| Hazard Category | GHS Code | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4][5] | Zero-tolerance for hand-to-mouth transfer; strict hygiene zones.[3] |
| Skin Irritation | H315 | Causes skin irritation.[2][6] | Compound may bind to skin proteins (haptenization); potential sensitizer.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][6] | Fine dusts are highly irritating to mucous membranes.[2] |
| STOT - SE | H335 | May cause respiratory irritation.[3] | Inhalation of dust or sublimated vapor must be prevented.[1][2][5][6][7] |
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE depends heavily on whether you are handling the neat solid or a solution .[2] Thiophene derivatives can permeate standard nitrile rapidly when dissolved in organic solvents.[2]
Eye & Face Protection[1][2][5][6][7][8][9]
-
Standard Protocol: Chemical Splash Goggles (indirect vented).[2]
-
Why: Safety glasses provide insufficient protection against fine crystalline dusts that can bypass side shields.[2]
-
-
High-Risk (Scale >10g or Heating): Add Face Shield (8-inch, polycarbonate) over goggles.[3]
Hand Protection (Glove Selection)
-
Neat Solid Handling:
-
Solution Handling (Solvent Dependent):
Respiratory Protection
-
Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]
-
PPE (Secondary - if hood unavailable or cleaning spills):
Body Protection
-
Standard: Flame-resistant (FR) lab coat (high cotton content) + long pants + closed-toe chemically resistant shoes.[3]
-
Enhanced: Tyvek® sleeve covers are recommended to bridge the gap between glove cuff and lab coat, preventing wrist exposure.[2]
Part 3: PPE Decision Logic (Visualization)[2][3]
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.
Figure 1: PPE Selection Logic based on physical state and solvent compatibility.[3] Note that ketone-based solvents require laminate gloves due to rapid breakthrough of nitrile.[3]
Part 4: Operational Handling Protocol
Step 1: Preparation & Weighing[2][3]
-
Decontamination: Wipe down the balance area with a soapy water solution before starting to ensure no cross-contamination.[2]
-
Static Control: Thiophene powders can be static-prone.[2] Use an antistatic gun or ionizer if the powder "flies."[2]
-
Weighing: Perform all weighing inside the fume hood. If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Never open the container outside the hood.
Step 2: Reaction Setup
-
Solvent Addition: Add solvent slowly.[2] Note that sulfur-containing ketones can be exothermic upon dissolution in strong acids.[3]
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[2] Thiophenes are generally stable but can oxidize over time; inert gas protects the purity of your scaffold.[2]
Step 3: Spill Response[2][3]
-
Dry Spill: Do not sweep (creates dust).[2] Cover with wet paper towels (water or PEG-400) to dampen, then wipe up.[2][3] Place in a sealed bag.
-
Wet Spill: Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust.[2]
Part 5: Waste Disposal & Deactivation[2][3]
-
Classification: Hazardous Organic Waste (Sulfur-containing).
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides) as thiophenes can react violently.[2]
-
Labeling: Must be clearly labeled "Contains Sulfur - Organic Ketone."[3]
-
Container: High-density polyethylene (HDPE) or Glass.[3]
Part 6: Emergency First Aid
| Exposure Route | Immediate Action |
| Eye Contact | Rinse immediately with water for 15 minutes, lifting eyelids.[3] Seek medical attention. (Thiophenes can cause corneal damage).[2] |
| Skin Contact | Wash with soap and water for 15 minutes.[2] Do not use alcohol (increases absorption).[2] |
| Inhalation | Move to fresh air.[1][2][5][6][7][10] If breathing is difficult, administer oxygen (trained personnel only).[2] |
References
-
PubChem. (n.d.).[2] this compound (Compound).[11] National Library of Medicine.[2] Retrieved from [Link][2][3]
-
Showa Group. (n.d.). Chemical Permeation Guide (Nitrile vs. Ketones). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][2][3]
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- 4. (2-Aminothiophen-3-yl)(phenyl)methanone | C11H9NOS | CID 644720 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
